2,3-Dihydro-1,4-benzodioxin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLRSJNZORFCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472614 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16081-45-1 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16081-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine (CAS Number: 16081-45-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1,4-benzodioxin-5-amine, also known as 5-amino-1,4-benzodioxane, is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, composed of a benzene ring fused to a 1,4-dioxane ring, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. This compound and its derivatives have garnered significant interest, particularly in the development of therapeutic agents targeting the central nervous system.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of this compound, with a focus on its role as a cholinesterase inhibitor. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data are predicted values from computational models, and experimental verification is recommended.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| CAS Number | 16081-45-1 | [1] |
| Appearance | Yellow to amber liquid/spherical beads | [2][3] |
| Boiling Point | 276.3 °C at 760 mmHg | [4] |
| Density | 1.253 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.600 | [4] |
| pKa | 4.06 ± 0.20 (Predicted) | [5] |
| Solubility | Slightly soluble in water. Likely soluble in polar organic solvents like methanol and ethanol.[6][7] | |
| Melting Point | Data for the free base is not readily available. The hydrochloride salt is a solid.[8] |
Synthesis
The most common and effective method for the synthesis of this compound is through the reduction of the corresponding nitro compound, 5-nitro-2,3-dihydro-1,4-benzodioxin. This precursor can be synthesized from 3-nitrocatechol.[9]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established chemical transformations.[9][10][11]
Step 1: Synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxin
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrocatechol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.2 equivalents) to the solution and stir the suspension. To this mixture, add 1,2-dibromoethane (1 equivalent) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-nitro-2,3-dihydro-1,4-benzodioxin.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the 5-nitro-2,3-dihydro-1,4-benzodioxin (1 equivalent) from Step 1 in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or distillation under reduced pressure if necessary.
Spectroscopic Data
| Data Type | Representative Data (for 2,3-dihydrobenzo[b][6][12]dioxine-5-carboxamide) |
| ¹H NMR | (400 MHz; DMSO-d₆; TMS) δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9 Hz, 1.8 Hz, 1H), 6.98 (dd, J = 8.0 Hz, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H). |
| ¹³C NMR | (100 MHz; DMSO-d₆; TMS): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55. |
Biological Activity: Cholinesterase Inhibition
This compound and its derivatives are known to exhibit inhibitory activity against cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine in the synaptic cleft is increased, which is a key therapeutic strategy for conditions like Alzheimer's disease.
References
- 1. This compound | C8H9NO2 | CID 11788387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. molbase.com [molbase.com]
- 5. 5-Amino-1,4-benzodioxane CAS#: 16081-45-1 [amp.chemicalbook.com]
- 6. CAS # 274910-19-9, 2,3-Dihydro-1,4-benzodioxin-5-methanol, (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol - chemBlink [ww.chemblink.com]
- 7. echemi.com [echemi.com]
- 8. This compound hydrochloride [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 16081-45-1 [smolecule.com]
"2,3-Dihydro-1,4-benzodioxin-5-amine" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of 2,3-dihydro-1,4-benzodioxin-5-amine. It includes detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows to support research and development efforts in medicinal chemistry and pharmacology.
Core Molecular Information
This compound, also known as 5-amino-1,4-benzodioxane, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a 1,4-dioxane ring, with a primary amine substituent at the 5-position.[1] This structural motif is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents.[1][2]
Molecular Structure:
Figure 1: 2D molecular structure of this compound.
Physicochemical and Computed Properties
A summary of the key quantitative data for this compound is presented in the table below. This includes its molecular formula, weight, and other computed properties that are valuable for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [PubChem] |
| Molecular Weight | 151.16 g/mol | [PubChem] |
| IUPAC Name | This compound | [PubChem] |
| CAS Number | 16081-45-1 | [PubChem] |
| Topological Polar Surface Area | 44.5 Ų | [PubChem] |
| Complexity | 140 | [PubChem] |
| Hydrogen Bond Donor Count | 1 | [PubChem] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem] |
| Rotatable Bond Count | 0 | [PubChem] |
| Canonical SMILES | C1COC2=C(C=CC=C2O1)N | [PubChem] |
| InChI Key | DMLRSJNZORFCBD-UHFFFAOYSA-N | [PubChem] |
Biological Activity and Mechanism of Action
This compound and its derivatives have been investigated for their biological activities, with a primary focus on their role as inhibitors of cholinesterase enzymes.[1] By inhibiting these enzymes, particularly acetylcholinesterase (AChE), the compound prevents the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an increase in the concentration and duration of action of acetylcholine, which is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases such as Alzheimer's disease.[1] Derivatives of this compound have also shown antibacterial properties and inhibitory activity against other enzymes.[1]
Acetylcholine Signaling Pathway and Inhibition
The diagram below illustrates the cholinergic signaling pathway and the mechanism of action of cholinesterase inhibitors like this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a representative protocol for assessing its cholinesterase inhibitory activity.
Synthesis of this compound via Hoffmann Degradation
The synthesis of this compound can be achieved through the Hoffmann degradation of 2,3-dihydro-1,4-benzodioxin-5-carboxamide. A representative protocol based on this method is described below.
Materials:
-
2,3-dihydro-1,4-benzodioxin-5-carboxamide
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaClO) solution
-
Water
-
Hydrochloric acid (HCl) for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Preparation of NaOH solution: In a reaction vessel equipped with a stirrer and thermometer, dissolve sodium hydroxide in water and allow the solution to cool to 15-20 °C.
-
Addition of Carboxamide: Add 2,3-dihydro-1,4-benzodioxin-5-carboxamide to the cooled NaOH solution with continuous stirring.
-
Addition of NaClO: Slowly add the sodium hypochlorite solution to the reaction mixture, ensuring the temperature is maintained between 15-20 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 15-20 °C for approximately 1 hour. Subsequently, heat the mixture to a temperature between 10-70 °C for 0.5 to 4 hours to complete the reaction.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
The following diagram illustrates the general workflow for this synthesis.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against acetylcholinesterase can be determined using a colorimetric assay based on the Ellman's method. This assay measures the activity of the enzyme by detecting the product of the reaction between thiocholine and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound (test compound)
-
Donepezil or other known AChE inhibitor as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control, ATCI, and DTNB in the appropriate buffer or solvent.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of the test compound or positive control (or vehicle for the control wells).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately after adding the substrate, measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The logical flow of this experimental protocol is depicted in the following diagram.
Conclusion
This compound is a valuable chemical entity with established biological activity as a cholinesterase inhibitor. Its straightforward synthesis and the potential for derivatization make it an attractive scaffold for the development of new therapeutic agents, particularly for neurodegenerative disorders. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research and application of this compound in drug discovery and development.
References
Unveiling the Multifaceted Mechanism of Action of 2,3-Dihydro-1,4-benzodioxin-5-amine and Its Derivatives: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-amine and its structurally related derivatives. This class of compounds, characterized by a core 2,3-dihydro-1,4-benzodioxin scaffold, has emerged as a versatile platform in drug discovery, exhibiting a range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of their pharmacological effects, supported by available quantitative data, experimental methodologies, and visual representations of key biological pathways.
While direct and extensive research on the parent compound, this compound, is still developing, significant insights into its potential mechanisms of action can be drawn from the well-documented activities of its derivatives. These activities primarily encompass cholinesterase inhibition, modulation of serotonin receptors, and inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).
Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Disease Therapeutics
Derivatives of this compound have been investigated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key strategy in the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease.[2] While specific inhibitory concentrations (IC50) for this compound are not extensively published, the activity of its derivatives suggests the potential for this core structure to interact with the active site of these enzymes.
dot
Caption: Cholinesterase Inhibition Signaling Pathway.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine the cholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and the test compound at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Initiation: Add the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Measurement: The hydrolysis of ATCI by the cholinesterase enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.
Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition: Implications for Oncology
A significant finding is the activity of a carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, as an inhibitor of PARP1.[2][3][4] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. By inhibiting PARP1, these compounds can lead to the accumulation of DNA damage, ultimately resulting in cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations). This mechanism is known as synthetic lethality and is a clinically validated strategy in cancer therapy.
dot
Caption: PARP1 Inhibition and DNA Repair Pathway.
Quantitative Data: PARP1 Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 | [2][3][4] |
Experimental Protocol: Recombinant PARP1 Enzyme Assay
-
Assay Components: The assay is typically performed in a 96-well plate and includes recombinant human PARP1 enzyme, a histone-coated plate, biotinylated NAD+ (the substrate for PARP1), and the test compound.
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the PARP1 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of a mixture containing biotinylated NAD+ and activated DNA. The PARP1 enzyme uses NAD+ to poly(ADP-ribosyl)ate itself and histone proteins bound to the plate.
-
Detection: After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose chains.
-
Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader.
-
Data Analysis: The signal is proportional to PARP1 activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Serotonin Receptor Modulation: A Focus on 5-HT1A Receptors
Derivatives of 2,3-dihydro-1,4-benzodioxin have been shown to possess high affinity for serotonin receptors, particularly the 5-HT1A subtype.[5][6] The 5-HT1A receptor is a G-protein coupled receptor involved in the regulation of mood, anxiety, and cognition. Compounds that act as agonists or antagonists at this receptor have therapeutic potential as antidepressants, anxiolytics, and antipsychotics. The interaction of benzodioxin derivatives with this receptor highlights another important facet of their mechanism of action.
dot
Caption: General 5-HT1A Receptor Signaling Pathway.
Quantitative Data: Serotonin Receptor and Transporter Affinity
| Compound Derivative | Target | Kᵢ (nM) | Reference |
| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 6.8 | [5] |
| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | Serotonin Transporter | 14 | [5] |
| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 6.2 | [5] |
| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | Serotonin Transporter | 18.2 | [5] |
Experimental Protocol: 5-HT1A Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor.
-
Radioligand Binding: The assay is conducted in a 96-well plate. The cell membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) and various concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptor.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor. The percentage of displacement of the radioligand is calculated for each concentration of the test compound, and the Ki (inhibitory constant) is determined.
Representative Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and characterization of a this compound derivative.
dot
Caption: General Experimental Workflow.
Conclusion
The 2,3-dihydro-1,4-benzodioxin scaffold, particularly with a 5-amino substitution, represents a promising starting point for the development of novel therapeutics. The available data on its derivatives strongly suggest a polypharmacological profile with potential activities as cholinesterase inhibitors, PARP1 inhibitors, and serotonin receptor modulators. This multifaceted mechanism of action opens up therapeutic possibilities across a range of diseases, including neurodegenerative disorders, cancer, and psychiatric conditions. Further in-depth studies on this compound itself are warranted to fully elucidate its specific pharmacological profile and therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors | Journament [journament.com]
- 5. This compound | C8H9NO2 | CID 11788387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2,3-Dihydro-1,4-benzodioxin-5-amine and its Derivatives: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The bicyclic scaffold of 2,3-dihydro-1,4-benzodioxin has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on the therapeutic potential of 2,3-dihydro-1,4-benzodioxin-5-amine and its analogs, providing a comprehensive overview of their applications as cholinesterase inhibitors for neurodegenerative diseases, Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors for oncology, and modulators of the serotonergic system for the treatment of depression. Furthermore, this guide explores their potential as anti-inflammatory agents and inhibitors of dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase.
Cholinesterase Inhibition for Neurodegenerative Diseases
Derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders. The core structure of 2,3-dihydro-1,4-benzodioxin serves as a versatile scaffold for designing potent and selective cholinesterase inhibitors.[1]
Quantitative Data for Cholinesterase Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| N/A | N/A | N/A | Data not available in search results |
Further research is required to populate this table with specific quantitative data for this compound derivatives as cholinesterase inhibitors.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for determining cholinesterase activity.
Materials:
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
Dilute the enzyme stock solution to the desired concentration in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay in 96-well Plate:
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent control), and 10 µL of the enzyme solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately after adding the substrate, add 10 µL of DTNB solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow: Cholinesterase Inhibitor Drug Discovery
PARP1 Inhibition for Cancer Therapy
Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1).[2] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to synthetic lethality, making PARP1 inhibitors a promising class of anticancer agents.[2]
Quantitative Data for PARP1 Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide (Compound 4) | PARP1 | 5.8 | [2] |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-8-carboxamide (Compound 49) | PARP1 | 0.082 | [2] |
| Compound 3 | PARP1 | 12 | [2] |
| Compound 10 | PARP1 | 0.88 | [2] |
Experimental Protocol: PARP1 Enzyme Assay
This protocol describes a common method for assessing PARP1 inhibitory activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate for PARP1)
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP1 activity)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
96-well plates (high-binding)
-
Test compounds (2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives)
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with Tween 20).
-
-
Enzymatic Reaction:
-
In each well, add the assay buffer, activated DNA, and the test compound at various concentrations.
-
Add the PARP1 enzyme to each well (except for the negative control).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each compound concentration.
-
Determine the IC50 value.
-
Signaling Pathway: PARP1 Inhibition in Cancer
Modulation of the Serotonergic System for Depression
Certain derivatives of 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine have been synthesized and evaluated for their dual action at 5-HT1A serotonin receptors and the serotonin transporter (SERT). This dual activity is a promising strategy for the development of new antidepressant drugs with potentially improved efficacy and a faster onset of action.
Quantitative Data for Serotonergic Agents
| Compound | Target | Ki (nM) | Reference |
| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol (4c) | 5-HT1A Receptor | 6.8 | [4] |
| 5-HT Transporter | 14 | [4] | |
| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl] propan-1-ol (4f) | 5-HT1A Receptor | 6.2 | [4] |
| 5-HT Transporter | 18.2 | [4] |
Experimental Protocol: 5-HT1A Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Non-specific binding control (e.g., serotonin)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and pargyline)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Test compounds
Procedure:
-
Assay Setup:
-
In test tubes, combine the cell membrane preparation, the radioligand, and either the test compound at various concentrations, the assay buffer (for total binding), or the non-specific binding control.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Signaling Pathway: Serotonergic Modulation in Depression
Other Potential Therapeutic Applications
Anti-inflammatory Activity
Carboxylic acid derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid showed potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay.[3]
Dipeptidyl Peptidase IV (DPP-IV) and Carbonic Anhydrase Inhibition
Analogs of 2,3-dihydro-1,4-benzodioxine are being explored as inhibitors of dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase, suggesting their potential for the treatment of diabetes and obesity.[5]
Conclusion
The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents targeting a range of diseases. The derivatives have shown promising activity as cholinesterase inhibitors, PARP1 inhibitors, and modulators of the serotonergic system. Further research, including comprehensive structure-activity relationship studies, optimization of pharmacokinetic properties, and in-depth in vivo evaluation, is warranted to fully elucidate the therapeutic potential of this class of compounds and advance them towards clinical applications. This technical guide provides a foundational resource for researchers dedicated to exploring the rich pharmacology of this compound and its derivatives.
References
- 1. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Development of an Integrated Computational Pipeline for PARP-1 Inhibitor Screening Using Hybrid Virtual Screening and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PARP1 inhibitors discovery: innovative screening strategies incorporating machine learning and fragment replacement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The addition of an amine group at the 5-position, yielding 2,3-dihydro-1,4-benzodioxin-5-amine, provides a critical anchor point for a diverse range of chemical modifications, leading to a vast library of derivatives and analogs with significant therapeutic potential. These compounds have garnered considerable attention for their ability to modulate key biological targets, leading to applications in neurodegenerative diseases, oncology, and cardiovascular medicine.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives. It is intended to serve as a valuable resource for researchers and drug development professionals working in this area.
Core Structure and Physicochemical Properties
This compound, also known as 5-Amino-1,4-benzodioxane or 2,3-Ethylenedioxyaniline, possesses a bicyclic structure where a benzene ring is fused to a dioxane ring.
-
Molecular Formula: C₈H₉NO₂
-
Molecular Weight: 151.17 g/mol
-
Appearance: Solid
-
General Solubility: Soluble in organic solvents such as dimethylformamide (DMF).
Synthesis of this compound and its Derivatives
The synthesis of the core this compound structure and its subsequent derivatization can be achieved through various established and modern synthetic methodologies.
Synthesis of the Core Moiety
A common and classical approach to synthesizing the this compound core involves the nucleophilic substitution of a halogenated benzodioxane precursor.[1]
Experimental Protocol: Synthesis of this compound
-
Reactants: 5-chloro-1,4-benzodioxane and ammonia.
-
Procedure: 5-chloro-1,4-benzodioxane is subjected to nucleophilic substitution with ammonia under elevated temperatures, typically ranging from 80 to 120 degrees Celsius.[1] Catalysts may be employed to improve the reaction rate.
-
Work-up: The reaction mixture is cooled, and the product is isolated and purified using standard techniques such as crystallization or chromatography.
Synthesis of Derivatives
The primary amine group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives.
3.2.1. Sulfonamide Derivatives
Experimental Protocol: Synthesis of N-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-4-methylbenzenesulfonamide [2]
-
Reactants: N-2,3-dihydrobenzo[1][2]-dioxin-6-amine (1) and 4-methylbenzenesulfonyl chloride (2).
-
Procedure: Compound 1 is reacted with 4-methylbenzenesulfonyl chloride (2 ) in the presence of 10% aqueous sodium carbonate (Na₂CO₃) with stirring at room temperature.
-
Work-up: The resulting product, N-(2,3-dihydrobenzo[1][2]dioxin-6-yl)-4-methylbenzenesulfonamide (3 ), is precipitated by adjusting the pH to 2 with concentrated HCl, filtered, washed with distilled water, and air-dried.
3.2.2. Carboxamide Derivatives
Experimental Protocol: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide [3]
-
Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate. A suspension of the starting ester (2.0 mmol) and K₂CO₃ (2.2 mmol) in dimethylformamide (5 mL) is treated with 1,2-dibromoethane (2.0 mmol). The mixture is stirred under reflux for 10 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate.
-
Step 2: Conversion to Amide. The resulting ester is stirred with lithium hydroxide (4.0 mmol) in a mixture of tetrahydrofuran (10 mL) and water (2 mL) at room temperature for 10 hours. After solvent removal, the mixture is diluted with ethyl acetate and extracted with water. The aqueous extract is acidified with 2N HCl and extracted with ethyl acetate to yield the final carboxamide product.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases.
Neurodegenerative Diseases: Cholinesterase Inhibition
A significant area of investigation for these compounds is their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterase enzymes (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[1]
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of Acetylcholinesterase by a benzodioxin derivative.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
DTNB solution
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound derivative)
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and AChE solution.
-
Incubate the mixture for a predefined period.
-
Initiate the reaction by adding the ATCI and DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined.
Oncology: PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. Inhibiting PARP1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality, making PARP1 inhibitors a promising class of anticancer agents. Several 2,3-dihydro-1,4-benzodioxin derivatives have been identified as potent PARP1 inhibitors.[3]
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: PARP1 inhibition by a benzodioxin derivative in DNA repair.
Experimental Protocol: MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Cardiovascular Diseases: Antihypertensive and Diuretic Activity
Certain derivatives of 2,3-dihydro-1,4-benzodioxin have been explored for their potential as antihypertensive and diuretic agents. For instance, 5(and 6)-acyl-7,8-dichloro-2,3-dihydro-1,4-benzodioxin-2-carboxylic acids have shown diuretic properties. The presence of a 5-acyl substituent appears to be important for this activity.
Central Nervous System Disorders: 5-HT1A Receptor Agonism
The 1,4-benzodioxan nucleus is a known scaffold for ligands of serotonin receptors. Derivatives have been developed as potent 5-HT1A receptor agonists, which have potential applications in the treatment of anxiety and depression.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for selected this compound derivatives and analogs.
Table 1: PARP1 Inhibitory Activity
| Compound | Target | IC₅₀ (µM) | Reference |
| 3 | PARP1 | 12 | [3] |
| 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) | PARP1 | 5.8 | [3] |
| 10 | PARP1 | 0.88 | [3] |
| 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide) | PARP1 | 0.082 | [3] |
Table 2: Cholinesterase Inhibitory Activity of Sulfonamide Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| 7a | α-glucosidase | 41.23 ± 1.12 | [2] |
| 7b | α-glucosidase | 35.13 ± 0.98 | [2] |
| 7c | α-glucosidase | 30.11 ± 0.45 | [2] |
| 7d | α-glucosidase | 25.42 ± 0.33 | [2] |
| 7e | α-glucosidase | 22.12 ± 0.12 | [2] |
| 7f | α-glucosidase | 20.31 ± 0.21 | [2] |
| 7g | α-glucosidase | 15.11 ± 0.14 | [2] |
| 7h | α-glucosidase | 18.29 ± 0.31 | [2] |
| 7i | α-glucosidase | 28.13 ± 0.43 | [2] |
| 7j | α-glucosidase | 33.19 ± 0.54 | [2] |
| 7k | α-glucosidase | 38.23 ± 0.87 | [2] |
| 7l | α-glucosidase | 45.23 ± 1.03 | [2] |
| Acarbose (Standard) | α-glucosidase | 38.25 ± 0.12 | [2] |
Note: The referenced study found these compounds to have weak activity against acetylcholinesterase.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents.
-
For α-adrenoreceptor blocking activity, the amine function plays a crucial role. Studies suggest that a charge-reinforced hydrogen bond, rather than a simple ion pairing, is important for receptor binding.
-
For 5-HT1A receptor binding, the stereochemistry of substituents on the dioxane ring can lead to reversed enantioselectivity compared to α-adrenoreceptor binding.
Conclusion and Future Directions
The this compound core represents a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, with significant potential for the development of novel therapeutics for neurodegenerative diseases, cancer, and cardiovascular disorders. Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis of novel analogs with diverse substitution patterns to explore a wider range of biological targets.
-
Optimization of potency and selectivity: Fine-tuning of existing lead compounds to improve their efficacy and reduce off-target effects.
-
In-depth mechanistic studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.
-
Preclinical and clinical development: Advancement of the most promising candidates through the drug development pipeline.
This technical guide provides a solid foundation for researchers and drug developers to build upon in their efforts to harness the therapeutic potential of this important class of compounds.
References
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of an amine group at the 5-position of this ring system creates 2,3-dihydro-1,4-benzodioxin-5-amine, a versatile building block for the synthesis of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the role of this core structure in drug discovery and development. It details the synthesis of the core and its derivatives, their biological activities against various targets, and the experimental protocols used for their evaluation. Quantitative structure-activity relationship (SAR) data is presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear and concise understanding of the underlying mechanisms and procedures.
Introduction to the this compound Core
The 2,3-dihydro-1,4-benzodioxin ring system, a fusion of a benzene and a 1,4-dioxane ring, imparts a unique conformational rigidity and electronic profile to molecules. The addition of a primary amine at the 5-position provides a crucial handle for chemical modification, allowing for the exploration of a wide chemical space. Derivatives of this compound have demonstrated significant activity as inhibitors of poly(ADP-ribose) polymerase 1 (PARP1), modulators of serotonin receptors (5-HT1A) and transporters (SERT), and inhibitors of cholinesterases, highlighting their therapeutic potential in oncology, neuroscience, and neurodegenerative diseases.
Synthesis of the Core and Key Derivatives
The synthesis of this compound and its derivatives is a critical aspect of its application in medicinal chemistry. The following sections detail the synthetic routes to the core molecule and its prominent derivatives.
Synthesis of this compound
A common synthetic route to the core amine involves a multi-step process starting from readily available precursors.
Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide Derivatives
A key class of derivatives is the 5-carboxamides, which have shown potent PARP1 inhibitory activity.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been investigated for their activity against several important biological targets.
PARP1 Inhibition
Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of PARP1, an enzyme crucial for DNA repair in cancer cells.[1]
| Compound | Modification | PARP1 IC50 (µM) | Reference |
| 4 | Unsubstituted carboxamide | 5.8 | [1] |
| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide (scaffold hop) | 0.082 | [1] |
| 3 | - | 12 | [1] |
| 10 | Phthalazinone scaffold | 0.88 | [1] |
Serotonin Receptor (5-HT1A) and Transporter (SERT) Modulation
Piperazine derivatives of the core amine have shown dual activity at 5-HT1A receptors and the serotonin transporter, suggesting their potential as antidepressants.[4]
| Compound | R Group on Benzo[b]thiophene | 5-HT1A Ki (nM) | SERT Ki (nM) | Reference |
| 4c | NO2 | 6.8 | 14 | [4] |
| 4f | OH | 6.2 | 18.2 | [4] |
Cholinesterase Inhibition
Sulfonamide derivatives of the 6-amino isomer have been evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. While the 5-amino core is the focus of this guide, the data on the 6-amino isomer provides valuable SAR insights for the benzodioxin scaffold.
| Compound | Substitution on Phenylacetamide | AChE IC50 (µM) | Reference |
| 7a | 2-chloro | >1000 | [5] |
| 7b | 3-chloro | 830.12 ± 0.11 | [5] |
| 7c | 4-chloro | 750.42 ± 0.15 | [5] |
| 7d | 2-methyl | 910.11 ± 0.13 | [5] |
| 7e | 3-methyl | 870.54 ± 0.17 | [5] |
| 7f | 4-methyl | 790.23 ± 0.12 | [5] |
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for rational drug design.
PARP1 Signaling in DNA Repair
PARP1 plays a critical role in the base excision repair (BER) pathway. Its inhibition leads to the accumulation of single-strand breaks, which collapse replication forks and generate double-strand breaks. In cancers with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death (synthetic lethality).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
2,3-Dihydro-1,4-benzodioxin-5-amine as a Cholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 2,3-Dihydro-1,4-benzodioxin-5-amine and its derivatives as cholinesterase inhibitors, a class of compounds investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. While direct quantitative data on the cholinesterase inhibitory activity of the parent compound, this compound, is not extensively available in current scientific literature, this document provides a comprehensive overview of the synthetic methodologies for its derivatives, detailed experimental protocols for assessing cholinesterase inhibition, and the underlying biochemical pathways. The information presented is intended to serve as a foundational resource for researchers engaged in the design and evaluation of novel cholinesterase inhibitors based on the benzodioxane scaffold.
Introduction
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), these agents increase the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an amine functionality to this scaffold, as in this compound, presents an interesting pharmacophore for potential interaction with the active site of cholinesterase enzymes.
This guide focuses on the synthesis, evaluation, and mechanistic understanding of compounds based on this scaffold. While research on the 6-amino isomer and its derivatives has indicated weak acetylcholinesterase activity, the 5-amino isomer remains a topic of interest for further investigation.
Quantitative Data on Cholinesterase Inhibition
Specific quantitative data on the direct inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound is limited in the public domain. However, studies on derivatives of the isomeric 2,3-dihydro-1,4-benzodioxin-6-amine have been conducted. The following table summarizes the qualitative findings from a study on N-substituted sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine.
| Compound Class | Target Enzyme | Reported Activity | Reference |
| N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Weak Inhibition | [1] |
It is important to note that "weak inhibition" was the descriptive term used in the cited study, and specific IC50 values were not provided for the parent amine or its immediate derivatives.
Experimental Protocols
Synthesis of 2,3-Dihydro-1,4-benzodioxin Amine Derivatives
The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxin amines typically involves the functionalization of the amino group. A representative protocol for the synthesis of N-substituted sulfonamide derivatives of the 6-amino isomer is described below. A similar approach could be adapted for the 5-amino isomer.
Protocol: Synthesis of N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide [1]
-
Reaction Setup: Suspend 2,3-dihydro-1,4-benzodioxin-6-amine in distilled water and stir for 30 minutes.
-
pH Adjustment: Add 10% aqueous sodium carbonate (Na₂CO₃) solution to maintain the pH between 9 and 10. Stir the mixture for an additional 30 minutes.
-
Addition of Sulfonyl Chloride: Add 4-methylbenzenesulfonyl chloride to the reaction mixture with gradual stirring.
-
Reaction Monitoring: Continue stirring for several hours and monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation and Isolation: Once the reaction is complete, adjust the pH to 2 using concentrated hydrochloric acid (HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with distilled water, and air-dry to obtain the N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide product.
Cholinesterase Inhibition Assay: Ellman's Method
The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound or its derivatives)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
DTNB solution
-
Enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the substrate solution (ATCI or BTCI) to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
The primary mechanism of action for cholinesterase inhibitors is the enhancement of cholinergic signaling. By preventing the breakdown of acetylcholine, these inhibitors increase its availability in the synaptic cleft, leading to prolonged activation of postsynaptic acetylcholine receptors.
Caption: Cholinesterase Inhibition Signaling Pathway.
Experimental Workflow for Cholinesterase Inhibitor Screening
The process of identifying and characterizing novel cholinesterase inhibitors involves a systematic workflow, from compound synthesis to detailed kinetic analysis.
Caption: Workflow for Screening Cholinesterase Inhibitors.
Conclusion
The this compound scaffold holds potential for the development of novel cholinesterase inhibitors. While direct evidence of the parent compound's inhibitory activity is currently lacking, the synthetic accessibility of its derivatives and the established methodologies for activity assessment provide a clear path for future research. This guide offers the necessary foundational information for scientists to explore this chemical space further. Future work should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and to identify potent and selective cholinesterase inhibitors for potential therapeutic applications.
References
The Antibacterial Potential of the 2,3-Dihydro-1,4-benzodioxin Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. The 2,3-dihydro-1,4-benzodioxin ring system has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While 2,3-Dihydro-1,4-benzodioxin-5-amine itself has been noted for its biological activities, including potential antibacterial properties, the primary focus of research has been on its derivatives.[1][2] This technical guide provides an in-depth analysis of the antibacterial properties associated with the 2,3-dihydro-1,4-benzodioxin core, with a specific focus on amine-containing derivatives. It aims to serve as a comprehensive resource for researchers engaged in the discovery and development of new antibacterial drugs.
Antibacterial Activity of 2,3-Dihydro-1,4-benzodioxin Derivatives
While specific quantitative data on the antibacterial activity of the parent compound, this compound, is not extensively documented in publicly available literature, numerous studies have demonstrated the potent antibacterial effects of its derivatives. These derivatives often incorporate other pharmacologically active moieties such as sulfonamides, Schiff bases, and oxazolidinones. The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Quantitative Data Summary
The following tables summarize the reported MIC values for various derivatives of 2,3-dihydro-1,4-benzodioxin against a range of bacterial strains.
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 8 | [1] |
Table 2: Antibacterial Activity of Schiff Base Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,4-benzodioxan derivative 4d | Escherichia coli | 0.78 | |
| 1,4-benzodioxan derivative 4m | Escherichia coli | 0.17 | |
| 1,4-benzodioxan derivative 4g | Pseudomonas aeruginosa | 0.78 |
Experimental Protocols
The evaluation of the antibacterial properties of 2,3-dihydro-1,4-benzodioxin derivatives involves standardized methodologies. Below are detailed protocols for common antibacterial screening methods cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacteria from a fresh agar plate.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate with broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Agar Well Diffusion Method for Zone of Inhibition
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar plates.
-
Spread a standardized inoculum of the test bacteria (adjusted to a 0.5 McFarland standard) evenly over the entire surface of the agar plate.
-
-
Application of Test Compound:
-
Create wells of a specific diameter (e.g., 6 mm) in the agar plate using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well.
-
A control well with the solvent used to dissolve the compound should also be included.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete inhibition around each well in millimeters.
-
Synthesis of the this compound Scaffold
The this compound core is a key intermediate for the synthesis of more complex derivatives. Several synthetic routes have been reported.
General Synthesis Pathway
A common approach involves the reaction of a catechol derivative with a dihaloethane, followed by nitration and subsequent reduction of the nitro group to an amine.
References
The Emergence of a Privileged Scaffold: A Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine
An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Key Medicinal Chemistry Building Block
Abstract
2,3-Dihydro-1,4-benzodioxin-5-amine, a seemingly unassuming aromatic amine, has carved a significant niche in the landscape of medicinal chemistry. Its rigid, oxygen-rich heterocyclic structure serves as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, characterization, and key biological activities. Experimental protocols for its preparation and for the evaluation of its biological effects are presented, alongside a quantitative summary of its physicochemical and biological properties. Particular emphasis is placed on its role as a cholinesterase inhibitor and its potential as an antibacterial agent, with accompanying signaling pathway diagrams to illustrate its mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Discovery and Historical Context
The 2,3-dihydro-1,4-benzodioxin core structure has been a subject of scientific interest for its presence in a variety of biologically active natural products, including lignans and neolignans. While the precise first synthesis of this compound is not prominently documented in readily available literature, its derivatives were being explored for their therapeutic potential by the late 1980s. A 1988 paper in the Chemical & Pharmaceutical Bulletin, for instance, described the synthesis of 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins as potential antihypertensive and diuretic agents, indicating that the parent amine was likely a known entity at that time.[1]
The compound gained more significant attention in the late 20th century as a key intermediate in the synthesis of compounds targeting the central nervous system.[2] Its structural similarity to bioactive molecules spurred further investigation into its own biological properties and its utility as a scaffold for drug design. A notable advancement in its synthesis was a breakthrough in 2006 utilizing a Hoffman degradation reaction, which offered an efficient route to this valuable amine.[2]
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several key synthetic routes. The two most prominent methods are the direct amination of a halogenated precursor and the Hofmann rearrangement of a carboxamide.
Direct Amination of 5-Chloro-1,4-benzodioxane
A common and direct approach involves the nucleophilic substitution of a halogen, typically chlorine, at the 5-position of the benzodioxin ring with an amine source, such as ammonia.
Experimental Protocol:
-
Reaction Setup: A mixture of 5-chloro-1,4-benzodioxane and a significant excess of aqueous ammonia is placed in a sealed pressure vessel.
-
Reaction Conditions: The vessel is heated to a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ammonia is removed under reduced pressure. The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford this compound.
Logical Workflow for Direct Amination:
Hofmann Rearrangement of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
The Hofmann rearrangement provides an alternative route, starting from the corresponding carboxamide. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.
Experimental Protocol:
-
Preparation of the Carboxamide: 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is first converted to its corresponding amide. This can be achieved by first forming the acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.
-
Hofmann Rearrangement: The 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is treated with an aqueous solution of sodium hypochlorite and sodium hydroxide.
-
Reaction Conditions: The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The final product is purified by chromatography or crystallization.
Hofmann Rearrangement Workflow:
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Solid |
| CAS Number | 16081-45-1 |
| ¹H NMR (CDCl₃, 600MHz) | δ (ppm) = 6.65-6.58 (m, 3H), 4.29-4.27 (m, 2H), 4.24-4.22 (m, 2H), 3.95 (br. s, 2H) |
| ¹³C NMR (CDCl₃, 150MHz) | δ (ppm) = 143.7, 137.9, 134.8, 118.5, 111.9, 109.8, 64.4, 64.3 |
| IR (ATR) | ν = 3410, 3330, 1620, 1500, 1260, 1070 cm⁻¹ |
Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used.
Biological Activities and Mechanisms of Action
This compound and its derivatives have demonstrated a range of biological activities, with cholinesterase inhibition and antibacterial effects being the most prominent.
Cholinesterase Inhibition
The compound has been identified as an inhibitor of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting these enzymes, it increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease.[2]
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Principle: The assay measures the activity of acetylcholinesterase (AChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reagents: Acetylcholinesterase solution, acetylthiocholine iodide (substrate), DTNB, phosphate buffer (pH 8.0), and the test compound (this compound).
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cholinergic Signaling Pathway in Alzheimer's Disease and the Role of Inhibition:
Antibacterial Activity
Derivatives of this compound have shown promising activity against various bacterial strains.[2] The exact mechanism of action is still under investigation, but it is hypothesized to involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes within the bacteria.
Experimental Protocol for Antibacterial Activity Assay (Broth Microdilution Method):
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL), and the test compound.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in MHB in the wells of a microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Hypothesized Antibacterial Mechanism:
Applications in Drug Development
The this compound scaffold is a cornerstone in the development of a variety of therapeutic agents. Beyond its intrinsic biological activities, it serves as a crucial starting material for the synthesis of more complex molecules with tailored pharmacological profiles.
Quantitative Data on Biological Activity:
| Biological Target/Activity | Compound/Derivative | Quantitative Measure (IC₅₀/MIC) | Reference |
| PARP1 Inhibition | 2,3-dihydro-1,4-benzodioxine-5-carboxamide (a derivative) | IC₅₀ = 5.8 µM | |
| Antibacterial Activity | (Further research needed for specific MIC values of the parent amine) | - | - |
| Cholinesterase Inhibition | (Further research needed for specific IC₅₀ values of the parent amine) | - | - |
Conclusion
This compound has evolved from a simple heterocyclic amine to a "privileged scaffold" in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the ongoing quest for novel therapeutics. This technical guide has provided a foundational understanding of its history, synthesis, and biological significance. Further research into the specific quantitative biological data of the parent amine and a deeper elucidation of its mechanisms of action will undoubtedly unlock even greater potential for this versatile molecule in the future of drug discovery.
References
An In-depth Technical Guide to 2,3-Dihydro-1,4-benzodioxin-5-amine and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydro-1,4-benzodioxin-5-amine and its analogs represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this scaffold. Notably, derivatives of this core structure have demonstrated potent inhibitory effects on cholinesterases and significant interactions with serotonin receptors, highlighting their therapeutic potential for neurodegenerative diseases and psychiatric disorders. Furthermore, this guide details experimental protocols for key biological assays and presents visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Chemical Properties and Synthesis
This compound, also known as 5-amino-1,4-benzodioxane, is an aromatic amine with the molecular formula C₈H₉NO₂ and a molecular weight of 151.17 g/mol .[1] The core structure consists of a benzene ring fused to a 1,4-dioxane ring. The primary amine group at the 5-position serves as a key functional handle for the synthesis of a wide array of derivatives.
Synthetic Approaches
The synthesis of this compound and its derivatives can be achieved through several established routes. A common method involves the nucleophilic substitution of a suitable leaving group on the benzene ring of a 1,4-benzodioxane precursor with an amine source. For instance, the direct amination of 5-chloro-1,4-benzodioxane with ammonia at elevated temperatures (80-120 °C) has been reported.[1]
Another versatile approach involves the functionalization of the amine group of the parent compound. For example, N-substituted derivatives can be prepared by reacting this compound with various electrophiles such as sulfonyl chlorides or acyl chlorides.[2]
A general synthetic workflow for the derivatization of the this compound core is depicted below.
Spectroscopic Data
Table 1: Spectroscopic Data for 2,3-Dihydro-1,4-benzodioxin Derivatives
| Compound | Spectroscopic Data |
| 2,3-Dihydrobenzo[b][1][3]dioxine-5-carboxamide | ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H). ¹³C NMR (100 MHz, DMSO-d₆): δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55.[4] |
| N-(2,3-Dihydrobenzo[1][3]dioxin-6-yl)-4-methylbenzenesulfonamide | IR (KBr, cm⁻¹): 3248 (N-H stretching), 3045 (aromatic C-H stretching), 2926 (-CH₂ stretching), 1633 (aromatic C=C stretching), 1383 (-SO₂ stretching). ¹H NMR (DMSO-d₆, ppm): δ 10.12 (s, 1H, NHSO₂), 7.57 (d, J = 7.8 Hz, 2H), 7.27 (d, J = 7.8 Hz, 2H), 6.62 (d, J = 8.4 Hz, 1H), 6.56 (d, J = 2.4 Hz, 1H), 6.47 (dd, J = 2.4, 8.4 Hz, 1H), 4.15 (br. s, 4H), 2.43 (s, 3H).[2] |
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities, with the most prominent being cholinesterase inhibition and modulation of serotonin receptors.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease.[5] Several derivatives of 2,3-dihydro-1,4-benzodioxin have shown potent inhibitory activity against both AChE and BChE.
Table 2: Cholinesterase Inhibitory Activity of Selected Benzodioxane Derivatives
| Compound/Derivative Class | Target | IC₅₀ (µM) | Reference |
| Tacrine (Reference) | AChE | - | [6] |
| Galantamine (Reference) | BChE | - | [7] |
| 1,3-Dimethylbenzimidazolinone Derivatives | eeAChE | 0.39 - 15.7 | [6] |
| Carbamate Derivatives | BChE | 0.12 - >10 | [7] |
| 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives | AChE | 0.052 - >10 | [6] |
| Diaza- and Dioxophosphole Compounds | hAChE | 480 - 1540 | [8] |
An experimental workflow for the characterization of novel cholinesterase inhibitors is outlined below.
Serotonin Receptor Modulation
Serotonin (5-HT) receptors, particularly the 5-HT₁A subtype, are important targets for the treatment of anxiety and depression. Several 2,3-dihydro-1,4-benzodioxin derivatives have been shown to bind to these receptors with high affinity.
Table 3: Serotonin 5-HT₁A Receptor Binding Affinity of Selected Benzodioxane-Related Compounds
| Compound/Derivative Class | Kᵢ (nM) | Reference |
| DF-100 | 22 | [9] |
| DF-300 | 7.7 | [9] |
| DF-400 | 5.8 | [9] |
| 5-Hydroxycoumarin Derivatives | <10 - >100 | [10] |
| 6-Acetyl-7-hydroxy-4-methylcoumarin Derivatives | 0.57 - 1.4 | [10] |
The activation of the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately modulates neuronal activity.
Antibacterial Activity
Some derivatives of the 1,4-benzodioxane scaffold have also been evaluated for their antimicrobial properties. These studies provide a basis for exploring the potential of this compound derivatives as novel antibacterial agents.
Table 4: Antibacterial Activity of Selected Benzodioxane-Containing Compounds
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | S. aureus | 0.25 - 32 | [3] |
| E. coli | 0.25 - 64 | [3] | |
| B. subtilis | 0.5 - 64 | [3] | |
| Diphenylketones | E. coli | 4 - >64 | [11] |
| P. aeruginosa | 4 - >64 | [11] | |
| S. aureus | 4 - >64 | [11] |
Experimental Protocols
Synthesis of N-(2,3-Dihydrobenzo[1][3]dioxin-6-yl)-4-methylbenzenesulfonamide[2]
-
To a solution of 2,3-dihydro-1,4-benzodioxin-6-amine in 10% aqueous sodium carbonate, add 4-methylbenzenesulfonyl chloride.
-
Stir the reaction mixture at room temperature for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with distilled water, and air-dry to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product by IR and ¹H NMR spectroscopy.
Cholinesterase Inhibition Assay (Ellman's Method)[12]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution.
-
Add various concentrations of the test compound to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Susceptibility Testing (Broth Microdilution Method)[3]
-
Prepare a standardized inoculum of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton broth).
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in the broth.
-
Inoculate each well with the bacterial suspension.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationships
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core structure. A logical relationship diagram illustrating key aspects of the structure-activity relationship (SAR) is presented below.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the diverse biological activities exhibited by its derivatives, particularly in the context of neurodegenerative and psychiatric disorders, warrant further investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and synthesize new, more potent, and selective drug candidates based on this promising heterocyclic system.
References
- 1. Buy this compound | 16081-45-1 [smolecule.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine from 1,4-Benzodioxane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 2,3-dihydro-1,4-benzodioxin-5-amine, a valuable building block in medicinal chemistry, starting from 1,4-benzodioxane. The synthesis of this specific positional isomer presents unique challenges, primarily in achieving regioselective functionalization of the 1,4-benzodioxane core. This application note outlines the most plausible synthetic strategies, including a multi-step approach via a carboxylic acid intermediate and a more direct but less selective nitration-reduction pathway.
Introduction
This compound is a key intermediate in the development of various biologically active compounds. Its structure is present in a range of molecules with therapeutic potential. The direct synthesis from the readily available starting material, 1,4-benzodioxane, is a desirable goal for efficient drug discovery and development programs. However, electrophilic substitution on the benzene ring of 1,4-benzodioxane does not selectively occur at the 5-position, often yielding a mixture of isomers. This document explores viable synthetic routes to overcome this challenge.
Recommended Synthetic Pathway: Multi-Step Synthesis via a Carboxamide Intermediate
A more reliable and selective method to obtain this compound involves a multi-step synthesis starting from a precursor that allows for the introduction of the amino group at the desired position. One of the most effective methods is the Hoffmann degradation of 2,3-dihydro-1,4-benzodioxin-5-carboxamide. While the direct carboxylation of 1,4-benzodioxane at the 5-position is not well-documented, the synthesis of the required carboxamide intermediate from a substituted catechol is established.
Experimental Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-carboxamide (4)
This protocol starts from methyl 2,3-dihydroxybenzoate, which is first converted to the corresponding 1,4-benzodioxane derivative. The ester is then converted to the primary amide.
Step 1a: Synthesis of Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (14)
-
To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (K₂CO₃, 2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (2.0 mmol).[3]
-
Stir the reaction mixture under reflux for 10 hours.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[3]
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.[3]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate.
Step 1b: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxylic acid
-
To a solution of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate (2.0 mmol) in tetrahydrofuran (10 mL), add a solution of lithium hydroxide (4.0 mmol) in water (2 mL).[3]
-
Stir the mixture at room temperature for 10 hours.[3]
-
Remove the solvent under vacuum.
-
Dilute the residue with ethyl acetate and extract with water.
-
Acidify the aqueous extract with 2N aqueous hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Step 1c: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide (4)
-
The carboxylic acid from the previous step is converted to the corresponding amide using a standard mixed-anhydride method, which typically involves activation of the carboxylic acid followed by treatment with ammonia.
-
A reported synthesis of compound 4 from the corresponding methyl ester 14 (0.288 g, 2.0 mmol) gives the product as a white powder with a yield of 70%.[3]
Experimental Protocol 2: Hoffmann Degradation to this compound
The Hoffmann degradation provides a route to the desired amine from the corresponding primary amide with one less carbon atom.
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to prepare a solution of sodium hypobromite.
-
In a separate flask, dissolve 2,3-dihydro-1,4-benzodioxin-5-carboxamide in a suitable solvent.
-
Add the freshly prepared cold sodium hypobromite solution to the amide solution.
-
Warm the reaction mixture to the appropriate temperature (typically 50-70 °C) and stir for a specified time.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Note: A related method using sodium hypochlorite (NaClO) in an aqueous solution of NaOH to react with 1,4-benzodioxan-5-amide has been reported to produce 1,4-benzodioxan-5-amine in high yield.
Alternative Synthetic Pathway: Nitration and Reduction of 1,4-Benzodioxane
A more direct, but less selective, approach involves the nitration of 1,4-benzodioxane followed by the reduction of the nitro group. The primary drawback of this method is the formation of a mixture of nitrated isomers, with the 6-nitro derivative often being the major product.
Experimental Protocol 3: Nitration of 1,4-Benzodioxane
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 1,4-benzodioxane in a suitable solvent such as glacial acetic acid or sulfuric acid.
-
Cool the solution in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining a low temperature (0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
The crude product will likely be a mixture of 5-nitro- and 6-nitro-1,4-benzodioxane, which will require separation by chromatography.
Experimental Protocol 4: Reduction of 5-Nitro-1,4-benzodioxane
Assuming the successful isolation of 5-nitro-1,4-benzodioxane, the nitro group can be reduced to the corresponding amine using various methods. Catalytic hydrogenation is a common and effective method.
-
Dissolve 5-nitro-1,4-benzodioxane in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation if necessary.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide (4)
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 1a | Methyl 2,3-dihydroxybenzoate | 1,2-dibromoethane, K₂CO₃ | DMF | Reflux | 10 h | - |
| 1b | Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate | LiOH, H₂O | THF | Room Temp. | 10 h | - |
| 1c | 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxylic acid | Standard amidation reagents | - | - | - | 70% (from ester)[3] |
Table 2: Reagents and Conditions for the Reduction of 5-Nitro-1,4-benzodioxane
| Method | Reducing Agent | Catalyst | Solvent | Temperature | Time |
| Catalytic Hydrogenation | H₂ (gas) | 10% Pd/C | Ethanol | Room Temp. | 2-4 h |
| Transfer Hydrogenation | Ammonium formate | 10% Pd/C | Methanol | Reflux | 2-4 h |
| Metal/Acid | SnCl₂·2H₂O | - | Ethanol | Reflux | 4 h |
Mandatory Visualization
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound from 1,4-benzodioxane is a challenging task due to the lack of regioselectivity in the initial functionalization step. The most reliable approach involves a multi-step synthesis starting from a pre-functionalized precursor, such as a 5-carboxy derivative, which can be converted to the desired amine via Hoffmann degradation. While a direct nitration-reduction pathway is theoretically possible, it is hampered by the formation of isomeric byproducts that necessitate difficult purification steps. For researchers requiring high purity and yield, the multi-step synthesis via the carboxamide intermediate is the recommended protocol. Further research into novel catalytic methods for the selective C-H functionalization of 1,4-benzodioxane may provide more direct and efficient routes in the future.
References
Application Notes and Protocols: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine, a valuable building block in medicinal chemistry, particularly for agents targeting neurological disorders.[1] The primary method detailed is the nucleophilic aromatic substitution (SNAr) on a halogenated 1,4-benzodioxane precursor. An alternative two-step route commencing with the synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide followed by a Hofmann degradation is also presented. This document includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the synthetic workflows and reaction mechanisms to aid in practical application.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives have shown potential as therapeutic agents, notably as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[2] The synthesis of this amine is therefore of significant interest to the drug development community. The most direct approach involves a nucleophilic aromatic substitution reaction, a cornerstone of aromatic chemistry. This method typically utilizes an electron-deficient aromatic ring, in this case, a halogenated benzodioxane, which reacts with a nucleophile, such as ammonia, to replace the leaving group.
Synthesis Route 1: Nucleophilic Aromatic Substitution
The most frequently employed synthesis of this compound involves the direct amination of a halogenated precursor, 5-chloro-1,4-benzodioxane, via a nucleophilic aromatic substitution (SNAr) reaction with ammonia.[2] This reaction is typically performed at elevated temperatures.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Chloro-1,4-benzodioxane | Reagent | Commercially Available |
| Ammonia | 7N solution in Methanol | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available | |
| Diethyl Ether | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
Procedure
-
Reaction Setup: In a high-pressure reaction vessel, combine 5-chloro-1,4-benzodioxane (1.0 eq) and a 7N solution of ammonia in methanol (20 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
(Optional) Hydrochloride Salt Formation: For improved stability and handling, the amine can be converted to its hydrochloride salt. Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| This compound | C₈H₉NO₂ | 151.16 | 60-75 | Off-white to light brown solid |
| This compound HCl | C₈H₁₀ClNO₂ | 187.62 | >95 (from free base) | White to off-white solid |
Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ ppm |
| This compound | 6.65 (t, J=8.0 Hz, 1H), 6.25 (dd, J=8.0, 1.2 Hz, 1H), 6.18 (dd, J=8.0, 1.2 Hz, 1H), 4.31 (s, 4H), 3.8 (br s, 2H) |
Note: The provided ¹H NMR data is representative and may vary slightly based on the solvent and instrument used.
Reaction Workflow and Mechanism
Synthesis Route 2: Hofmann Degradation of an Amide Precursor
An alternative route to this compound is through the Hofmann degradation of the corresponding amide, 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide.[2] This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom.
Experimental Protocol: Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide
This protocol is adapted from the synthesis of related PARP1 inhibitors.[4]
Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate
-
To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) at 5°C.
-
Reflux the reaction mixture for 12 hours.
-
Cool to room temperature and concentrate under vacuum.
-
Dissolve the residue in ethyl acetate and wash with sodium carbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate to yield methyl 2,3-dihydroxybenzoate.
Step 2: Synthesis of Methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate
-
To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).
-
Stir the reaction mixture under reflux for 10 hours.
-
Dilute with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.
Step 3: Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylic acid
-
Stir a mixture of methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate (1.0 eq), lithium hydroxide (2.0 eq), and water in tetrahydrofuran (THF) at room temperature for 10 hours.
-
Remove the solvent under vacuum, dilute with ethyl acetate, and extract with water.
-
Acidify the aqueous extract with 2N aqueous hydrochloric acid and extract with ethyl acetate.
-
Dry and concentrate the organic layer to yield the carboxylic acid.
Step 4: Synthesis of 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide
-
Convert the carboxylic acid to the corresponding amide using a mixed-anhydride method, for example, by reacting with isobutyl chloroformate and N-methylmorpholine, followed by the addition of ammonia in methanol.[4] A 70% yield for this step has been reported.[4]
Quantitative Data for Amide Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Melting Point (°C) |
| 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide | C₉H₉NO₃ | 179.17 | 70 | 130-132 |
Experimental Protocol: Hofmann Degradation
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxamide (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Addition of Reagent: Cool the solution in an ice bath and slowly add a solution of sodium hypochlorite (1.0-1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at low temperature (e.g., 15-20°C) for 1 hour, then warm to a higher temperature (e.g., 60-65°C) and maintain for another hour.
-
Work-up and Purification: Cool the reaction mixture and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Workflow for Hofmann Degradation Route
Conclusion
This document provides two robust protocols for the synthesis of this compound. The direct nucleophilic aromatic substitution offers a more atom-economical and shorter route, while the Hofmann degradation provides a reliable alternative. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The provided data and workflows are intended to facilitate the successful implementation of these synthetic procedures in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 16081-45-1 [smolecule.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of 2,3-Dihydro-1,4-benzodioxin-5-amine. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of therapeutic agents targeting neurodegenerative diseases.
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Amino-1,4-benzodioxane, 2,3-Ethylenedioxyaniline | |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| CAS Number | 16081-45-1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hoffmann Rearrangement
This protocol outlines the synthesis of the target amine from 2,3-dihydroxybenzoic acid, proceeding through a carboxamide intermediate followed by a Hoffmann rearrangement.
Part A: Synthesis of 2,3-Dihydrobenzo[b][2][3]dioxine-5-carboxamide
This part of the protocol is adapted from the synthesis of related benzodioxane derivatives.[4]
Step 1: Esterification of 2,3-Dihydroxybenzoic Acid [4]
-
To a solution of 2,3-dihydroxybenzoic acid (1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with a saturated sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain methyl 2,3-dihydroxybenzoate.
-
Yield: Approximately 85%.[4]
-
Step 2: Formation of the Dioxane Ring [4]
-
Add 1,2-dibromoethane (2.0 mmol) to a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in 5 mL of dimethylformamide.
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.
-
Purify the crude product by flash chromatography (ethyl acetate:n-hexane 10:90) to obtain methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate.
-
Yield: Approximately 70%.[4]
-
Step 3: Amidation of the Ester [4]
-
Prepare a mixture of methyl 2,3-dihydrobenzo[b][2][3]dioxine-5-carboxylate (2.0 mmol), lithium hydroxide (4.0 mmol), and 2 mL of water in 10 mL of tetrahydrofuran.
-
Stir the mixture at room temperature for 10 hours.
-
Remove the solvent under vacuum, dilute the residue with ethyl acetate, and extract with water.
-
Acidify the aqueous extract with 2N aqueous hydrochloric acid and then extract three times with ethyl acetate.
-
To the resulting carboxylic acid, add isobutyl chloroformate and N-methylmorpholine in THF at 0°C for 15-30 minutes to form the mixed anhydride.
-
Bubble ammonia gas through the solution or add a methanolic ammonia solution and stir for 50-60 minutes at room temperature.
-
Isolate the product, 2,3-Dihydrobenzo[b][2][3]dioxine-5-carboxamide, which should precipitate out of the solution.
-
Yield: Approximately 70%.[4]
-
Part B: Hoffmann Rearrangement to this compound
This part of the protocol is a general procedure for the Hoffmann rearrangement.[5][6][7][8]
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve 2,3-Dihydrobenzo[b][2][3]dioxine-5-carboxamide in a suitable solvent.
-
Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution, keeping the temperature low.
-
After the addition is complete, warm the reaction mixture gently.
-
The isocyanate intermediate will form and subsequently hydrolyze to the primary amine.
-
Extract the product with an organic solvent, wash with brine, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Diagram: Synthesis Workflow
Caption: Synthesis of this compound.
Protocol 2: Characterization of this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (δ 6.0-7.0 ppm), Dioxane methylene protons (δ 4.2-4.4 ppm), Amine protons (broad singlet, variable ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Dioxane methylene carbons (δ 63-65 ppm). |
| FTIR (cm⁻¹) | N-H stretching (amine, ~3300-3500), C-H stretching (aromatic and aliphatic, ~2850-3100), C=C stretching (aromatic, ~1500-1600), C-O stretching (ether, ~1200-1300). |
| Mass Spec | Expected molecular ion peak (M+) at m/z = 151.06. |
Protocol 3: Biological Evaluation - Cholinesterase Inhibition Assay
This protocol describes a general method for assessing the cholinesterase inhibitory activity of this compound and its derivatives using Ellman's method.[11][12][13]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a specific period (e.g., 5 minutes) using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Diagram: Cholinesterase Inhibition Pathway
Caption: Inhibition of acetylcholine hydrolysis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for each reagent for specific handling and disposal information. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]
References
- 1. This compound | C8H9NO2 | CID 11788387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 11. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. linear.es [linear.es]
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxin-5-amine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-Dihydro-1,4-benzodioxin-5-amine and its derivatives in enzyme inhibition assays. This document includes detailed experimental protocols for key enzyme targets, a summary of available quantitative inhibition data, and visualizations of relevant signaling pathways.
Introduction
This compound is a versatile bicyclic compound incorporating a benzene ring fused to a dioxane ring. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. While direct quantitative enzyme inhibition data for this compound is limited in publicly available literature, its derivatives have been extensively studied as inhibitors of several key enzymes, including acetylcholinesterase (AChE), α-glucosidase, and Poly(ADP-ribose) polymerase 1 (PARP1). These enzymes are critical targets in the development of therapeutics for neurodegenerative diseases, diabetes, and cancer, respectively.
Data Presentation: Enzyme Inhibition by Derivatives of this compound
Quantitative analysis of enzyme inhibition is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery. Although specific IC50 values for the parent compound, this compound, are not readily found in the literature, several of its derivatives have demonstrated potent inhibitory activity against various enzymes. The following tables summarize the available IC50 values for these derivatives.
| Derivative of this compound | Target Enzyme | IC50 (µM) | Reference |
| 2,3-dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 | [1] |
| (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (derived from the carboxamide) | PARP1 | 0.082 | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of enzyme inhibition. The following sections provide standardized protocols for acetylcholinesterase, α-glucosidase, and PARP1 inhibition assays.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This colorimetric assay is a widely used method for screening AChE inhibitors.
1. Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm.
2. Materials and Reagents:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound or its derivatives)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution (0.2 U/mL in buffer).
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB (10 mM in buffer) to each well.
-
Initiate the reaction by adding 10 µL of ATChI (14 mM in buffer).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
α-Glucosidase Inhibition Assay Protocol
This assay is used to identify potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
1. Principle: α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product that can be measured at 405 nm.
2. Materials and Reagents:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compound and positive control.
-
In a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL in buffer) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG (5 mM in buffer).
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
PARP1 Inhibition Assay Protocol (Chemiluminescent)
This assay measures the activity of PARP1 and is suitable for high-throughput screening of inhibitors.
1. Principle: PARP1 utilizes NAD+ as a substrate to form poly(ADP-ribose) (PAR) chains on itself and other proteins, such as histones, in the presence of damaged DNA. This assay quantifies the amount of PAR produced, which is proportional to PARP1 activity. A common method involves using biotinylated NAD+ and detecting the incorporated biotin with streptavidin-HRP, which generates a chemiluminescent signal.
2. Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Histone H1 (or other suitable protein substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound
-
Positive control (e.g., Olaparib)
-
96-well white microplate (for chemiluminescence)
-
Microplate reader with chemiluminescence detection
3. Procedure:
-
Coat a 96-well white microplate with Histone H1 and block non-specific binding sites.
-
Prepare a reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+.
-
Add the test compound at various concentrations to the wells.
-
Add the PARP1 enzyme to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the wells again.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of inhibitors. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and the general workflow for enzyme inhibition assays.
Caption: Cholinergic signaling pathway and the role of acetylcholinesterase inhibition.
Caption: General experimental workflow for an α-glucosidase inhibition assay.
Caption: The role of PARP1 in the DNA damage response and its inhibition.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel enzyme inhibitors. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds. Further studies are warranted to determine the specific inhibitory activities of the parent compound and to expand the range of derivatives for enhanced potency and selectivity against various enzymatic targets.
References
Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxin-5-amine in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,3-Dihydro-1,4-benzodioxin-5-amine and its derivatives as therapeutic agents for Alzheimer's disease (AD). The information presented herein is intended to guide researchers in the design and execution of experiments to further evaluate this class of compounds.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. One of the key therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to improved cholinergic neurotransmission. Additionally, targeting the aggregation of Aβ peptides is another promising approach to mitigate the progression of the disease. The 2,3-dihydro-1,4-benzodioxin scaffold has emerged as a promising pharmacophore for the development of multi-target ligands for AD, with derivatives showing potential as both cholinesterase inhibitors and modulators of Aβ aggregation.
Key Applications in Alzheimer's Disease Research
-
Cholinesterase Inhibition: Derivatives of 2,3-Dihydro-1,4-benzodioxin-amine have demonstrated inhibitory activity against acetylcholinesterase (AChE), a primary target in AD therapy.
-
Amyloid-β Aggregation Inhibition: The benzodioxin scaffold is being explored for its potential to inhibit the aggregation of Aβ peptides, a key pathological hallmark of AD.
-
Neuroprotection: The neuroprotective effects of these compounds can be evaluated in cell-based assays against Aβ-induced toxicity.
-
In Vivo Efficacy: Lead compounds can be assessed in animal models of AD to determine their impact on cognitive function and brain pathology.
Data Presentation
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2,3-Dihydro-1,4-benzodioxin-6-amine Derivatives
While specific data for the 5-amine isomer is limited in the context of Alzheimer's research, studies on the closely related 6-amine derivatives provide valuable insights into the potential of this scaffold.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5d | N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase (AChE) | 58.13 ± 0.15 | Eserine | 0.04 ± 0.0001 |
| 5j | N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Acetylcholinesterase (AChE) | 26.25 ± 0.11 | Eserine | 0.04 ± 0.0001 |
| 7g | 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide | Acetylcholinesterase (AChE) | 213.47 ± 0.14 | - | - |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of test compounds.
1. Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
2. Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATChI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATChI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Amyloid-β (Aβ1-42) Aggregation Assay (Thioflavin T Assay)
This protocol is used to assess the ability of test compounds to inhibit the aggregation of Aβ peptides.
1. Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. Upon binding, the fluorescence emission of ThT is significantly enhanced. This property is used to monitor the kinetics of Aβ aggregation.
2. Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
3. Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer.
-
Prepare stock solutions of the test compounds.
-
In a 96-well plate, mix Aβ(1-42) solution (final concentration, e.g., 10 µM) with the test compound at various concentrations.
-
Add ThT solution to a final concentration of, for example, 20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals over several hours to days.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of a control (Aβ alone).
-
Determine the IC50 value for the inhibition of aggregation.
Mandatory Visualization
Caption: Inhibition of Acetylcholinesterase by a this compound derivative.
Caption: Inhibition of Amyloid-β aggregation by a this compound derivative.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Application Notes and Protocols for 2,3-Dihydro-1,4-benzodioxin-5-amine in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,3-Dihydro-1,4-benzodioxin-5-amine is a versatile bicyclic compound featuring a benzene ring fused to a dioxane ring.[1] While direct studies on the antibacterial properties of this compound are not extensively detailed in publicly available literature, its significance in medicinal chemistry is pronounced. It primarily serves as a crucial intermediate in the synthesis of a variety of derivatives, including sulfonamides and benzothiazoles, which have demonstrated notable antibacterial, antitumor, and anti-inflammatory properties.[1]
The core structure of this compound is a valuable scaffold in the design of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including enzyme inhibition.[1] For instance, certain sulfonamide derivatives originating from this amine have shown inhibitory activity against bacterial strains.[1] The amine group of the parent compound readily participates in nucleophilic substitution reactions, allowing for the synthesis of a diverse library of N-substituted derivatives with potentially enhanced biological activities.[1]
Research has indicated that derivatives of the broader 1,4-benzodioxan class exhibit promising antibacterial activities. These compounds are being explored as potential inhibitors of bacterial cell division proteins, such as FtsZ, and as inhibitors of other key enzymes like tyrosyl-tRNA synthetase.
Quantitative Data on Derivatives
| Derivative Class | Specific Compound Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfonamide | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Staphylococcus aureus | 8 | [1] |
Experimental Protocols
The following are generalized protocols for key experiments in the assessment of antibacterial activity for derivatives of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound (derivatives of this compound)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube containing sterile MHB.
-
Incubate the culture at 37°C until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compound). Also include a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay to determine if the compound is bacteriostatic or bactericidal.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualizations
The following diagrams illustrate key conceptual frameworks in the study of this compound and its derivatives for antibacterial applications.
References
Application Notes and Protocols: 2,3-Dihydro-1,4-benzodioxin-5-amine as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,3-Dihydro-1,4-benzodioxin-5-amine as a versatile intermediate in the synthesis of pharmacologically active compounds. The focus is on the synthesis of dual-action antidepressants targeting serotonin pathways, with adaptable protocols for the synthesis of other potential therapeutic agents.
Introduction
This compound is a valuable building block in medicinal chemistry. Its rigid bicyclic structure and the presence of a reactive primary amine group at the 5-position allow for the construction of a diverse range of molecules with specific interactions with biological targets. This intermediate is particularly significant in the development of novel therapeutics for central nervous system (CNS) disorders.
Key Application: Synthesis of Dual 5-HT₁ₐ Receptor Agonists and Serotonin Transporter (SERT) Inhibitors
A primary application of this compound is in the synthesis of compounds with a dual mechanism of action for the treatment of depression. These molecules act as both agonists for the 5-HT₁ₐ serotonin receptor and inhibitors of the serotonin transporter (SERT). This combined activity is hypothesized to lead to a more rapid onset of antidepressant effects and an improved side-effect profile compared to traditional selective serotonin reuptake inhibitors (SSRIs).
Signaling Pathway and Mechanism of Action
The therapeutic effect of these dual-action compounds stems from their modulation of serotonergic neurotransmission. Agonism at the presynaptic 5-HT₁ₐ autoreceptors reduces the firing rate of serotonin neurons, while inhibition of SERT at the synapse increases the synaptic concentration of serotonin. The net effect is an enhanced serotonergic signal.
Biological Activity of Synthesized Compounds
The following table summarizes the in vitro binding affinities of representative compounds synthesized from a 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine intermediate for the human 5-HT₁ₐ receptor and the serotonin transporter.[1]
| Compound ID | R-group on Benzo[b]thiophene | 5-HT₁ₐ Receptor Kᵢ (nM) | SERT Kᵢ (nM) |
| 4c | 5-NO₂ | 6.8 | 14.0 |
| 4f | 5-OH | 6.2 | 18.2 |
Experimental Protocols
The following protocols describe the synthesis of the key intermediate, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, and its subsequent elaboration to a final drug candidate.
Synthesis of Intermediate 1: 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine
This procedure involves the N-arylation of piperazine with a suitable 2,3-dihydro-1,4-benzodioxin-5-yl precursor.
Materials and Reagents:
-
This compound
-
bis(2-chloroethyl)amine hydrochloride
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add DIPEA (3.0 eq).
-
Add bis(2-chloroethyl)amine hydrochloride (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the aqueous solution with 2M NaOH to pH > 10.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Physical State | Crystalline solid |
| Melting Point | 110-115 °C |
| ¹H NMR | Consistent with structure |
| Purity (HPLC) | >98% |
Synthesis of Final Compound (e.g., Compound 4c)
This protocol describes the reaction of Intermediate 1 with a suitable electrophile to yield the final dual-action antidepressant candidate.
Materials and Reagents:
-
1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine (Intermediate 1)
-
1-(5-nitrobenzo[b]thiophen-3-yl)-3-chloropropan-1-one
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile or DMF
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
Step 1: Alkylation
-
To a solution of Intermediate 1 (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq) and a catalytic amount of KI.
-
Add a solution of 1-(5-nitrobenzo[b]thiophen-3-yl)-3-chloropropan-1-one (1.0 eq) in acetonitrile dropwise.
-
Reflux the mixture for 8-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ketone intermediate.
Step 2: Reduction
-
Dissolve the crude ketone from Step 1 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or crystallization.
Quantitative Data (Representative for Compound 4c):
| Parameter | Value |
| Overall Yield | 40-50% (from Intermediate 1) |
| Physical State | Solid |
| Melting Point | 185-190 °C |
| ¹H NMR & ¹³C NMR | Consistent with structure |
| HRMS | Calculated and found values correspond |
| Purity (HPLC) | >99% |
Adaptable Protocols for Other Therapeutic Targets
The reactivity of the amine group in this compound allows for its use in the synthesis of other classes of therapeutic agents. The following are proposed synthetic strategies based on established methodologies for related benzodioxane isomers.
Proposed Synthesis of Potential Enzyme Inhibitors (e.g., Sulfonamides)
Derivatives of 2,3-dihydro-1,4-benzodioxin-amine have shown inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. A similar synthetic approach can be applied to the 5-amino isomer.
General Procedure:
-
React this compound with a substituted arylsulfonyl chloride in the presence of an aqueous base (e.g., 10% Na₂CO₃) to form the corresponding sulfonamide.
-
The resulting sulfonamide can be further functionalized, for example, by N-alkylation with a suitable haloacetamide derivative in the presence of a base like lithium hydride in DMF.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex drug molecules, particularly those targeting the central nervous system. The protocols provided herein offer a robust starting point for the development of novel therapeutics, such as dual-action antidepressants. The adaptability of the core scaffold suggests that further exploration of its derivatives could lead to the discovery of new treatments for a range of diseases.
References
Application Notes and Protocols: Derivatization of 2,3-Dihydro-1,4-benzodioxin-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,3-dihydro-1,4-benzodioxin-5-amine, a versatile scaffold in medicinal chemistry. The following sections detail common derivatization techniques, including sulfonylation and acylation, with specific experimental procedures and data. Furthermore, the biological relevance of these derivatives is highlighted through their activity as enzyme inhibitors, with accompanying diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a valuable building block in the synthesis of biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas, including as inhibitors of enzymes like poly(ADP-ribose)polymerase 1 (PARP1) and cholinesterases.[1][2] Derivatization of the primary amine allows for the modulation of physicochemical properties and biological activity, making it a key strategy in drug discovery and development. This document outlines key derivatization reactions and their application in generating novel therapeutic agents.
Derivatization Techniques
The primary amine group of this compound is a versatile handle for a variety of chemical transformations. The most common derivatization strategies involve acylation and sulfonylation to form amides and sulfonamides, respectively.
Sulfonylation
Sulfonamides are a prominent class of compounds in medicinal chemistry. The reaction of this compound with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide derivatives. These derivatives can be further functionalized, for example, by N-alkylation.
A representative workflow for the synthesis of sulfonamide derivatives is depicted below.
Caption: General workflow for the synthesis of N-substituted sulfonamide derivatives.
This protocol is adapted from the synthesis of the 6-amino isomer and can be applied to the 5-amino isomer with appropriate adjustments.[3]
-
Dissolve N-2,3-dihydrobenzo[1][4]-dioxin-6-amine (1.0 eq) in a suitable solvent.
-
Add 10% aqueous sodium carbonate solution to create an alkaline medium.
-
Add 4-methylbenzenesulfonyl chloride (1.1 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture to pH 2 using concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with distilled water, and air-dry to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to purify the product.
| Compound | Yield | Melting Point (°C) | Molecular Formula |
| N-(2,3-dihydrobenzo[1][4]dioxin-6-yl)-4-methylbenzenesulfonamide | 80% | 129-130 | C15H15NO4S |
Data for the 6-amino isomer derivative.[3]
Acylation (Amide Formation)
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be converted to its corresponding carboxamide derivative through a multi-step synthesis starting from a carboxylate precursor.
Caption: General workflow for the synthesis of a carboxamide derivative.
Step 1: Synthesis of Methyl 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxylate
-
Suspend methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF).
-
Add 1,2-dibromoethane (1.0 eq) to the suspension.
-
Reflux the reaction mixture for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Synthesis of 2,3-Dihydrobenzo[b][1][4]dioxine-5-carboxamide
-
Stir a mixture of the methyl ester from Step 1 (1.0 eq), lithium hydroxide (2.0 eq), and water in tetrahydrofuran (THF) at room temperature for 10 hours to hydrolyze the ester.
-
Remove the solvent under vacuum.
-
Dilute the residue with ethyl acetate and extract with water.
-
Acidify the aqueous extract with 2N aqueous hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Follow a general procedure for mixed-anhydride amide formation to convert the carboxylic acid to the final carboxamide. This typically involves activation of the carboxylic acid (e.g., with isobutyl chloroformate) followed by the addition of an amine source (e.g., ammonia).
| Compound | Yield | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ | 13C NMR (100 MHz, DMSO-d6) δ |
| 2,3-Dihydrobenzo[b][1][4]dioxine-5-carboxamide | 70% | 130-132 | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37-4.35 (m, 2H), 4.28-4.26 (m, 2H) | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 |
Data for the synthesized carboxamide.[2]
Biological Applications of Derivatives
Derivatives of this compound have been explored as potent enzyme inhibitors, demonstrating their therapeutic potential.
PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage repair pathway, particularly in the base excision repair (BER) pathway.[2] Inhibition of PARP1 is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like homologous recombination.[5] Certain derivatives of 2,3-dihydro-1,4-benzodioxin have been identified as PARP1 inhibitors.[2]
Caption: Mechanism of PARP1 inhibition in the DNA damage response pathway.
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | PARP1 IC50 (μM) |
| 3 | 12 |
| 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) | 5.8 |
| 10 | 0.88 |
| 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][4]oxazine-8-carboxamide) | 0.082 |
Data from a study on PARP1 inhibitors.[2]
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.[1] Derivatives of 2,3-dihydro-1,4-benzodioxin have been shown to possess AChE inhibitory activity.[3]
Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.
The inhibitory potential of synthesized sulfonamide derivatives against AChE has been evaluated.
| Compound | AChE IC50 (μM) |
| 7a | 100.34 ± 1.12 |
| 7b | > 200 |
| 7c | 150.12 ± 2.11 |
| 7d | 120.23 ± 1.23 |
| 7e | 110.11 ± 1.09 |
| 7f | 115.34 ± 1.16 |
| 7g | 134.56 ± 1.31 |
| 7h | 125.12 ± 1.25 |
| 7i | 145.89 ± 1.41 |
| 7j | 160.23 ± 1.54 |
| 7k | 170.67 ± 1.62 |
| 7l | 180.45 ± 1.76 |
| Galanthamine (Standard) | 0.51 ± 0.02 |
Data for a series of N-substituted sulfonamide derivatives of the 6-amino isomer.[3]
Conclusion
This compound serves as a versatile platform for the synthesis of diverse derivatives with significant biological activities. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold for the development of novel therapeutic agents. The demonstrated activity of its derivatives as PARP1 and acetylcholinesterase inhibitors underscores the potential of this chemical class in oncology and neurodegenerative disease research.
References
- 1. Buy this compound | 16081-45-1 [smolecule.com]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,3-Dihydro-1,4-benzodioxin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 2,3-Dihydro-1,4-benzodioxin-5-amine, a key intermediate in the synthesis of various biologically active compounds, including potential therapeutics targeting enzymes like PARP1. The protocols outlined below are designed to guide researchers in obtaining high-purity material suitable for a range of downstream applications, from initial screening to lead optimization.
Introduction
This compound is an aromatic amine whose purity is critical for the reliability and reproducibility of experimental results. Common impurities in its synthesis may include unreacted starting materials, such as the corresponding nitro-benzodioxane, and byproducts from the reduction reaction. The purification strategies detailed herein—flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC)—are standard yet robust methods for isolating the target compound.
A general workflow for the purification of a synthesized aromatic amine like this compound is presented below. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Flash Column Chromatography
Flash column chromatography is a primary and efficient method for the purification of multi-gram quantities of this compound from a crude reaction mixture. Due to the basic nature of the amine, modifications to the standard silica gel chromatography protocol are often necessary to prevent peak tailing and product loss.
Experimental Protocol:
-
Stationary Phase Selection:
-
Option A (Recommended): Amino-functionalized silica gel. This stationary phase is less acidic than standard silica gel and is ideal for the purification of basic compounds, often providing better peak shape and recovery.[1]
-
Option B: Standard silica gel (230-400 mesh) with a modified mobile phase.
-
-
Mobile Phase Selection and Preparation:
-
Conduct thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
For standard silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase to neutralize the acidic silanol groups and improve elution.[2]
-
A suggested mobile phase for a related benzodioxane precursor is a gradient of ethyl acetate in n-hexane.[3]
-
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute the compound of interest.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
| Parameter | Recommended Conditions |
| Stationary Phase | Amino-functionalized silica gel or Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) with 0.5% Triethylamine |
| Sample Loading | Dry loading on silica gel |
| Detection | UV (254 nm) or TLC with a suitable stain |
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The success of this technique relies on the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Experimental Protocol:
-
Solvent Screening:
-
In small test tubes, test the solubility of a small amount of the purified (by chromatography) or crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes).
-
An ideal solvent will dissolve the compound when hot but lead to crystal formation upon cooling.
-
-
Dissolution:
-
In a flask, add the chosen solvent to the compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.
-
Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
| Solvent System | Expected Purity | Expected Yield |
| Ethanol/Water | >99% | 60-80% |
| Isopropanol | >98% | 70-85% |
| Ethyl Acetate/Hexanes | >98% | 65-80% |
Note: The purity and yield are typical estimates and may vary depending on the initial purity of the material.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Preparative HPLC is a high-resolution technique used to obtain highly pure compounds, often for analytical standards or sensitive biological assays.
Experimental Protocol:
-
Method Development:
-
Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. A reversed-phase C18 column is a common starting point.
-
Due to the basic nature of the amine, an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) or a basic modifier (e.g., 0.1% triethylamine) in the mobile phase (typically acetonitrile and water) can improve peak shape.[2]
-
-
Sample Preparation:
-
Dissolve the partially purified compound in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Purification:
-
Scale up the analytical method to a preparative column with the same stationary phase.
-
Inject the sample and collect fractions corresponding to the peak of the target compound.
-
-
Solvent Removal:
-
Combine the pure fractions. If an acidic modifier was used, it may need to be neutralized before solvent removal.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the final high-purity product.
-
| Parameter | Recommended Conditions |
| Column | C18, 10 µm, e.g., 250 x 21.2 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
Signaling Pathway Visualization
Derivatives of this compound have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair. Inhibition of PARP1 is a therapeutic strategy in certain cancers, particularly those with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2,3-Dihydro-1,4-benzodioxin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic routes include:
-
Direct Amination of a Halogenated Precursor: This is a frequently used method involving the nucleophilic substitution of a halogen (typically chlorine or bromine) at the 5-position of the 2,3-dihydro-1,4-benzodioxin ring with ammonia or an ammonia equivalent. This can be achieved through copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.
-
Multi-step Synthesis from Substituted Phenols: An alternative route starts with a substituted phenol, such as 2,3-dihydroxybenzoic acid, followed by a series of reactions including esterification, cyclization to form the dioxin ring, hydrolysis, and finally conversion of the carboxylic acid to an amine via methods like the Curtius or Hofmann rearrangement.
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can be employed for the synthesis of chiral derivatives of 2,3-dihydro-1,4-benzodioxin compounds, offering high enantioselectivity.[1]
Q2: I am experiencing low yields in the direct amination of 5-halo-2,3-dihydro-1,4-benzodioxin. What are the likely causes?
A2: Low yields in this reaction can stem from several factors:
-
Inefficient Catalyst System: The choice of catalyst (copper or palladium), ligand, and base is critical and highly substrate-dependent. An inappropriate combination can lead to poor catalytic activity.
-
Harsh Reaction Conditions: High temperatures can sometimes lead to decomposition of the starting material or product, or the formation of unwanted side products.
-
Poor Quality of Reagents: Impurities in the starting material, solvent, or reagents can deactivate the catalyst. For instance, water can be detrimental to some catalytic cycles.
-
Side Reactions: Competing reactions, such as hydrodehalogenation (replacement of the halogen with hydrogen) or dimerization of the starting material, can reduce the yield of the desired amine.
Q3: What are the typical side products I should look out for during the synthesis?
A3: Depending on the reaction conditions, potential side products may include:
-
Hydrodehalogenated Product: 2,3-Dihydro-1,4-benzodioxin.
-
Hydroxylated Product: 2,3-Dihydro-1,4-benzodioxin-5-ol, if water is present and conditions are harsh.
-
Dimerized Products: Biaryl compounds formed from the coupling of two molecules of the starting material.
-
Products of Ring Opening: Under very harsh conditions, the dioxane ring may undergo cleavage.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through the following methods:
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol, is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to obtain a highly pure product.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation may be a viable purification method.
Troubleshooting Guides
Issue 1: Low Yield in Copper-Catalyzed Direct Amination (Ullmann-Type Reaction)
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Copper Catalyst | Use freshly prepared or activated copper powder, or a reliable Cu(I) salt like CuI or Cu₂O. | The active species in Ullmann reactions is Cu(I). Oxidation of the copper source can inhibit the reaction. |
| Inappropriate Ligand | Screen different ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids. | The ligand stabilizes the copper catalyst and facilitates the catalytic cycle. The optimal ligand can vary depending on the substrate. |
| Unsuitable Solvent | Use a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). | These solvents help to dissolve the reactants and the copper catalyst, and they can withstand the high temperatures often required for Ullmann couplings.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. While traditional Ullmann reactions require high temperatures (>150 °C), modern catalytic systems may work at lower temperatures (100-130 °C). | Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition. |
| Incorrect Base | Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | The base is required to deprotonate the amine nucleophile (or ammonia) and to neutralize the hydrogen halide formed during the reaction. |
Issue 2: Low Yield in Palladium-Catalyzed Direct Amination (Buchwald-Hartwig Amination)
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | The Pd(0) active species is sensitive to oxygen and moisture. |
| Suboptimal Ligand | Screen a variety of phosphine ligands, such as XPhos, SPhos, RuPhos, or bulky biaryl phosphine ligands. | The ligand plays a crucial role in the stability and activity of the palladium catalyst, influencing both the oxidative addition and reductive elimination steps. |
| Inappropriate Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). | The choice of base is critical for the deprotonation of the amine and the overall efficiency of the catalytic cycle. |
| Low Reaction Rate | Increase the reaction temperature, typically in the range of 80-120 °C. | Higher temperatures can accelerate the rate-limiting steps of the catalytic cycle. |
| Incomplete Reaction | Increase the reaction time and monitor the progress by TLC or GC/LC-MS. | Some Buchwald-Hartwig couplings can be slow and may require extended reaction times to go to completion. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of this compound
This protocol is adapted from a general procedure for the Ullmann amination of aryl bromides.
Materials:
-
5-Bromo-2,3-dihydro-1,4-benzodioxin
-
Copper(I) oxide (Cu₂O)
-
Aqueous ammonia (28-30%)
-
N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Nitrogen or Argon)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add 5-bromo-2,3-dihydro-1,4-benzodioxin (1.0 mmol), Cu₂O (0.1 mmol, 10 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen) three times.
-
Add NMP (2.0 mL) and aqueous ammonia (2.0 mL) to the tube.
-
Seal the tube tightly and heat the reaction mixture to 110-120 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Expected Yield: Based on similar copper-catalyzed aminations of aryl bromides, yields in the range of 70-90% can be anticipated.
Protocol 2: Multi-step Synthesis via Hofmann Rearrangement
This protocol outlines a pathway starting from a commercially available precursor, leading to the desired amine.
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (This intermediate can be synthesized from 2,3-dihydroxybenzoic acid and 1,2-dibromoethane).
Step 2: Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide
-
To a solution of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the crude carboxamide, which can be purified by recrystallization or chromatography. A yield of around 70% has been reported for a similar carboxamide formation.[2]
Step 3: Hofmann Rearrangement to this compound
-
Prepare a solution of sodium hypobromite or sodium hypochlorite in situ by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.
-
Add the 2,3-dihydro-1,4-benzodioxine-5-carboxamide to the cold hypohalite solution.
-
Warm the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir until the rearrangement is complete.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product as described in the purification FAQ.
Data Presentation
Table 1: Comparison of Reported Yields for Related Amination Reactions
| Starting Material | Amine Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromodibenzothiophene | Aq. Ammonia | Cu₂O (20 mol%) | NMP | 110 | 24 | 71 | Adapted from[3] |
| 4-Bromodibenzothiophene | Aq. Ammonia | Cu₂O (20 mol%) | NMP | 120 | 48 | 71 | Adapted from[3] |
| 2-Bromodibenzofuran | Aq. Ammonia | Cu₂O (20 mol%) | NMP | 110 | 24 | 88 | Adapted from[3] |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxylate | Ammonia in MeOH | Mixed Anhydride | THF | RT | 1 | 70 (for carboxamide) | [2] |
Visualizations
Caption: General workflow for the synthesis of this compound via catalytic amination.
Caption: A logic diagram for troubleshooting low yields in the amination synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"2,3-Dihydro-1,4-benzodioxin-5-amine" stability and storage conditions
This technical support center provides essential information on the stability, storage, and handling of 2,3-Dihydro-1,4-benzodioxin-5-amine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound under the conditions summarized in the table below. The key is to minimize exposure to oxygen, light, and moisture.
Q3: Is this compound compatible with common laboratory solvents?
A3: this compound is soluble in many organic solvents. However, for reactions, it is crucial to use anhydrous solvents, especially when working with reagents that are sensitive to moisture. The presence of water can lead to unwanted side reactions.
Q4: What are the main safety hazards associated with this compound?
Stability and Storage Data
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C)[3][4] | To slow down potential degradation processes. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[3][4] | To prevent oxidative degradation from atmospheric oxygen. |
| Light | Protected from light (e.g., in an amber vial)[3] | To prevent photodegradation. |
| Moisture | Tightly closed container in a dry environment[1][3][5] | To prevent hydrolysis and other moisture-related side reactions. |
| Incompatible Materials | Strong oxidizing agents, strong acids[3] | To avoid vigorous and potentially hazardous reactions. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: The solid compound has changed color (e.g., from off-white/light brown to dark brown).
-
Solution:
-
Assess Purity: Before use, check the purity of the compound using an appropriate analytical method (e.g., TLC, LC-MS, or NMR).
-
Purification: If impurities are detected, consider purifying the material. Recrystallization or column chromatography may be effective, depending on the nature of the impurities.
-
Prevention: For future use, ensure the compound is stored under an inert atmosphere and that the container is purged with an inert gas before sealing.
-
Issue 2: A reaction involving this compound is giving low yields or unexpected side products.
-
Potential Causes:
-
Degradation of the starting material: The amine may have degraded due to improper storage (see Issue 1).
-
Presence of oxygen or moisture in the reaction: The amine or other reagents in the reaction may be sensitive to air and water, leading to side reactions or inhibition of the desired transformation.
-
Incompatibility with reaction conditions: The reaction conditions (e.g., strong oxidizing agents, high temperatures for prolonged periods) may be causing the degradation of the benzodioxin moiety or the amine.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: The compound is difficult to handle due to its static nature or fine powder form.
-
Potential Cause: Physical properties of the solid material.
-
Solution:
-
Weighing: Use an anti-static weighing dish or an ionizer to minimize static electricity.
-
Transfer: If transferring as a solid, do so in a glove box or under a positive pressure of inert gas to prevent inhalation and contamination.
-
Dissolving: For easier handling, consider making a stock solution in an appropriate anhydrous solvent. This also allows for more accurate dispensing of small quantities.
-
Experimental Protocols
General Protocol for Handling this compound in a Reaction
This protocol outlines the general steps for setting up a reaction using an air-sensitive amine like this compound.
-
Glassware Preparation:
-
All glassware should be thoroughly cleaned and dried in an oven (e.g., at 120 °C for at least 4 hours) to remove any adsorbed moisture.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (Argon or Nitrogen).
-
-
Inert Atmosphere Setup:
-
Set up the reaction apparatus under a positive pressure of an inert gas. A Schlenk line or a manifold with an oil bubbler can be used to maintain this atmosphere.
-
Use rubber septa on the reaction vessel ports to allow for the addition of reagents via syringe.
-
-
Reagent Handling:
-
If the this compound is in a Sure/Seal™ bottle or similar air-sensitive packaging, use a syringe to withdraw the required amount.
-
If it is a solid in a standard bottle, perform the weighing and transfer inside a glove box.
-
Dissolve the amine in an anhydrous solvent before adding it to the reaction mixture.
-
All other reagents and solvents should also be handled under an inert atmosphere using appropriate techniques (e.g., syringe transfer, cannula transfer).
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction as required. Be mindful that some quenching agents may be reactive with the components of the reaction mixture.
-
Standard extraction and purification methods like column chromatography can be used.
-
Experimental Workflow Diagram
Caption: General workflow for reactions with air-sensitive reagents.
References
- 1. Buy this compound | 16081-45-1 [smolecule.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. mdpi.com [mdpi.com]
- 5. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "2,3-Dihydro-1,4-benzodioxin-5-amine" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Route 1: Direct Amination of 5-Chloro-2,3-dihydro-1,4-benzodioxin
-
Question 1: My reaction yield is consistently low when trying to aminate 5-Chloro-2,3-dihydro-1,4-benzodioxin with ammonia. What are the possible reasons and how can I improve it?
-
Possible Causes:
-
Insufficient reaction temperature and pressure: The nucleophilic aromatic substitution of the chloro-group with ammonia often requires high temperatures (typically 80-120°C) and, consequently, elevated pressure to keep the ammonia in solution and increase reaction rates.[1]
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Poor quality of starting material: The 5-Chloro-2,3-dihydro-1,4-benzodioxin may contain impurities that inhibit the reaction.
-
Suboptimal solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
-
Solutions:
-
Optimize reaction conditions: Gradually increase the reaction temperature within the recommended range and ensure the reaction is conducted in a sealed vessel to maintain pressure.
-
Increase reaction time: Monitor the reaction until the starting material is consumed.
-
Purify starting material: Ensure the purity of 5-Chloro-2,3-dihydro-1,4-benzodioxin before use.
-
Solvent screening: While ammonia solutions are common, exploring co-solvents like DMF or NMP might be beneficial.
-
-
-
Question 2: I am observing the formation of byproducts. What are they likely to be and how can I minimize them?
-
Possible Byproducts:
-
Over-alkylation: The product amine can potentially react with the starting material to form a secondary amine.
-
Hydrolysis of the starting material: If water is present in the reaction mixture, hydrolysis of the chloro-substituent to a hydroxyl group can occur at high temperatures.
-
-
Solutions:
-
Use a large excess of ammonia: This will favor the reaction of the starting material with ammonia over the product amine.
-
Ensure anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis.
-
-
Route 2: Hoffmann Degradation of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide
-
Question 3: The Hoffmann degradation of my 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide is not proceeding to completion. What could be the issue?
-
Possible Causes:
-
Insufficient base or bromine: The stoichiometry of the reagents is critical for the reaction to proceed.
-
Low reaction temperature: The rearrangement step often requires heating.
-
Poor quality of the amide: Impurities in the starting amide can interfere with the reaction.
-
-
Solutions:
-
Ensure correct stoichiometry: Use the appropriate molar equivalents of bromine and a strong base like sodium hydroxide.
-
Control temperature: Gradually increase the temperature and monitor the reaction progress.
-
Purify the starting amide: Recrystallize or chromatograph the 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide before use.
-
-
-
Question 4: I am getting a mixture of products instead of the desired amine. What are the potential side reactions?
-
Possible Side Reactions:
-
Formation of a carbamate: If the reaction is performed in an alcoholic solvent, the intermediate isocyanate can be trapped to form a carbamate.[3]
-
Formation of ureas: The product amine can react with the isocyanate intermediate.
-
-
Solutions:
-
Use an aqueous medium: Performing the reaction in water will promote the hydrolysis of the isocyanate to the desired amine.
-
Control reaction conditions: Ensure rapid hydrolysis of the isocyanate to minimize its reaction with the product amine.
-
-
Route 3: Reduction of 5-Nitro-2,3-dihydro-1,4-benzodioxin
-
Question 5: The nitration of 2,3-dihydro-1,4-benzodioxin is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?
-
Possible Causes:
-
Harsh nitrating conditions: Using strong nitrating agents or high temperatures can lead to the formation of dinitro products or other isomers.
-
-
Solutions:
-
Use milder nitrating agents: A mixture of nitric acid and sulfuric acid at low temperatures is commonly used. Exploring other nitrating agents might provide better selectivity.
-
Control the temperature: Keep the reaction temperature low (e.g., 0-5°C) to improve regioselectivity.
-
-
-
Question 6: My reduction of the nitro group is incomplete or is leading to byproducts. What are the best practices?
-
Possible Causes:
-
Inactive catalyst: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) may be old or poisoned.
-
Insufficient reducing agent: When using metal/acid reductions (e.g., Sn/HCl or Fe/HCl), an insufficient amount of the metal or acid will lead to incomplete reduction.
-
-
Solutions:
-
Use fresh catalyst: Ensure the catalytic hydrogenation is performed with a fresh, active catalyst.
-
Ensure sufficient reducing agent: Use a stoichiometric excess of the metal and acid for complete reduction.
-
Monitor the reaction: Follow the disappearance of the starting material by TLC.
-
-
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide (Precursor for Hoffmann Degradation)
This protocol is a multi-step synthesis starting from 2,3-dihydroxybenzoic acid.[4]
Step 1: Methyl 2,3-dihydroxybenzoate
-
To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and concentrate under vacuum.
-
Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.
-
Dry the organic extract over magnesium sulfate and concentrate under reduced pressure to obtain the product as a white powder (Yield: 85%).
Step 2: Methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate
-
Add 1,2-dibromoethane (0.17 mL, 2.0 mmol) to a suspension of methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide (DMF).
-
Stir the reaction mixture under reflux for 10 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.
Step 3: 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxylic acid
-
To a solution of methyl 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxylate in a suitable solvent, add a solution of lithium hydroxide.
-
Stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry.
Step 4: 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide
-
The carboxylic acid is converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
The crude acyl chloride is then reacted with an excess of aqueous or gaseous ammonia to yield the primary amide.
-
The product can be purified by recrystallization. (Yield: ~70%).[4]
Protocol 2: Hoffmann Degradation of 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide
This protocol describes the conversion of the amide to the amine.
-
Prepare a solution of sodium hypobromite in situ by adding bromine to a cold (0-5°C) aqueous solution of sodium hydroxide.
-
Add 2,3-Dihydrobenzo[b][1][2]dioxine-5-carboxamide to the freshly prepared sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Synthesis via Nitration and Reduction
Step 1: 5-Nitro-2,3-dihydro-1,4-benzodioxin
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5°C.
-
Slowly add 2,3-dihydro-1,4-benzodioxin to the cold acid mixture with vigorous stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the mixture at room temperature for a few hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and sodium bicarbonate solution, then dry and concentrate.
-
Purify the product by chromatography to separate the isomers.
Step 2: Reduction to this compound
-
Dissolve 5-Nitro-2,3-dihydro-1,4-benzodioxin in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete (monitor by TLC), neutralize the reaction mixture and extract the product.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Synthesis Precursor
| Parameter | Step 1: Esterification | Step 2: Cyclization |
| Starting Material | 2,3-Dihydroxybenzoic acid | Methyl 2,3-dihydroxybenzoate |
| Reagents | Methanol, Sulfuric acid | 1,2-Dibromoethane, K₂CO₃ |
| Solvent | Methanol | DMF |
| Temperature | Reflux | Reflux |
| Reaction Time | 12 hours | 10 hours |
| Yield | 85% | Not specified |
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Buy this compound | 16081-45-1 [smolecule.com]
- 2. scielo.br [scielo.br]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"2,3-Dihydro-1,4-benzodioxin-5-amine" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with 2,3-Dihydro-1,4-benzodioxin-5-amine and its salts.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature.[1] Its molecular structure contains a primary amine group, which imparts polarity and allows for hydrogen bonding.[1] This suggests it will have some solubility in polar solvents. However, the presence of the benzodioxin ring system, which is largely nonpolar, can limit its aqueous solubility. For many applications, especially in aqueous buffers for biological assays, the free base may have insufficient solubility.
Q2: I am having trouble dissolving the this compound free base in my aqueous buffer. What should I do?
A2: This is a common issue. The limited aqueous solubility of the free base can be overcome by a few methods. The most common approach is to use the hydrochloride (HCl) salt of the compound, which is expected to have significantly higher aqueous solubility.[2] Alternatively, you can prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
Q3: Is the hydrochloride salt of this compound commercially available?
A3: Yes, this compound hydrochloride is available from several chemical suppliers.[2][3][4] Using the salt form is a recommended starting point for preparing aqueous solutions.
Q4: What is the expected effect of pH on the solubility of this compound?
A4: The solubility of this compound is highly dependent on pH. As a basic compound, its solubility in aqueous solutions will increase as the pH is lowered.[5] This is because the primary amine group becomes protonated at acidic pH, forming a more soluble ammonium salt.
Q5: My compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer. How can I prevent this?
A5: This phenomenon, known as "crashing out," occurs when the compound is no longer soluble as the solvent composition changes from organic to mostly aqueous. To prevent this, you can try the following:
-
Lower the final concentration: The compound may be soluble at lower concentrations in the final buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO or ethanol in the final solution might keep the compound dissolved.
-
Use a different co-solvent: Sometimes, another water-miscible organic solvent may work better.
-
Use the hydrochloride salt: The salt form is less likely to precipitate when diluted into aqueous media.
Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides an expected solubility profile based on its chemical structure and the properties of similar amine-containing compounds. For a related compound, 2,3-Dihydro-1,4-benzodioxin-5-methanol, a calculated water solubility of 5.3 g/L (slightly soluble) has been reported.[6]
| Solvent/Solution | Compound Form | Expected Solubility | Notes |
| Water (neutral pH) | Free Base | Poor to Slightly Soluble | Limited by the nonpolar benzodioxin moiety. |
| Acidic Aqueous Buffer (e.g., pH < 5) | Free Base | Moderately to Highly Soluble | The amine group is protonated, forming a soluble salt in situ. |
| Water | Hydrochloride Salt | Soluble | Salt forms generally exhibit higher aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Free Base / HCl Salt | Highly Soluble | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Free Base / HCl Salt | Soluble | Another common polar organic solvent for stock solutions. |
| Methanol | Free Base / HCl Salt | Soluble | Similar to ethanol in its solubilizing properties for this compound. |
Troubleshooting Guide for Solubility Issues
If you are encountering solubility issues with this compound, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol for Qualitative Solubility Testing
This protocol allows for a quick assessment of solubility in various solvents.
Materials:
-
This compound (free base or HCl salt)
-
Small test tubes or vials
-
Vortex mixer
-
Selection of solvents: Deionized water, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol
-
pH paper
Procedure:
-
Add approximately 1-2 mg of the compound to a clean test tube.
-
Add 0.5 mL of the desired solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved particles.
-
If the compound dissolves, add another 0.5 mL of the solvent and vortex again to check for solubility at a lower concentration.
-
Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
-
For aqueous solutions, test the pH to understand its effect on solubility.
Protocol for Preparing a Stock Solution
This is a standard procedure for preparing a high-concentration stock solution for use in experiments.
Materials:
-
This compound (or its HCl salt)
-
Analytical balance
-
Volumetric flask
-
DMSO or Ethanol
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh the desired amount of the compound. For example, to make a 10 mM stock solution of the free base (MW: 151.16 g/mol ), weigh out 1.51 mg for 1 mL of solvent.
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add about half of the final volume of the chosen solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix thoroughly to ensure a homogenous solution.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Understanding Solubility: A Structural Perspective
The solubility of this compound is a direct consequence of its molecular structure. The following diagram illustrates the relationship between the different parts of the molecule and their influence on solubility.
Caption: Relationship between molecular structure and solubility characteristics.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound hydrochloride [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound hydrochloride [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS # 274910-19-9, 2,3-Dihydro-1,4-benzodioxin-5-methanol, (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol - chemBlink [ww.chemblink.com]
Technical Support Center: Derivatization of 2,3-Dihydro-1,4-benzodioxin-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 2,3-Dihydro-1,4-benzodioxin-5-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the derivatization of this compound, covering sulfonylation, acylation, and subsequent alkylation reactions.
Sulfonylation Reactions
Question 1: My sulfonylation reaction of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in sulfonylation reactions are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Strategies:
-
Reagent Quality: The purity of your starting materials is paramount. This compound can degrade over time, and the sulfonyl chloride reagent is susceptible to hydrolysis.
-
Troubleshooting:
-
Use freshly purified this compound.
-
Use a fresh bottle of sulfonyl chloride or purify it before use.
-
Ensure all solvents are anhydrous, especially when using moisture-sensitive sulfonyl chlorides.
-
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.
-
Troubleshooting:
-
Base: The choice and amount of base are critical. A weak base may not be sufficient to neutralize the HCl generated, while an excessively strong base can promote side reactions. For the sulfonylation of aromatic amines, bases like pyridine or triethylamine in organic solvents, or aqueous sodium carbonate, are commonly used.[1]
-
Temperature: While many sulfonylation reactions proceed at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC. Extending the reaction time may be necessary.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Di-sulfonylation: Primary amines can sometimes undergo di-sulfonylation, where two sulfonyl groups are attached to the nitrogen. To minimize this, use a stoichiometric amount of the sulfonyl chloride and add it slowly to the reaction mixture.
-
Hydrolysis of Sulfonyl Chloride: If there is moisture in the reaction, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent this.
-
-
Question 2: I am observing the formation of an unexpected byproduct in my sulfonylation reaction. What could it be?
Answer:
Besides the common side reactions mentioned above, other byproducts can form depending on the specific reaction conditions. It is recommended to characterize the byproduct using techniques like NMR and Mass Spectrometry to identify its structure. This will provide valuable insights into the reaction mechanism and help in optimizing the conditions to minimize its formation.
Acylation Reactions
Question 3: I am struggling with the N-acylation of this compound. The reaction is sluggish and gives a poor yield. What can I do?
Answer:
The acylation of anilines, especially those with electron-donating groups like the one in this compound, is generally facile. However, steric hindrance or other factors can sometimes impede the reaction.
Potential Causes & Troubleshooting Strategies:
-
Reactivity of Acylating Agent: If you are using a less reactive acylating agent like an anhydride, it might not be sufficient.
-
Troubleshooting: Switch to a more reactive acylating agent, such as an acyl chloride. Acyl chlorides are generally more electrophilic.
-
-
Catalyst: For challenging acylations, a catalyst can be beneficial.
-
Troubleshooting: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) in catalytic amounts. DMAP reacts with the acylating agent to form a highly reactive intermediate.
-
-
Reaction Conditions:
-
Troubleshooting:
-
Base: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid generated during the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.
-
Temperature: If the reaction is slow at room temperature, gentle heating can be applied. Monitor for any potential decomposition.
-
-
Question 4: My acylation reaction is producing a mixture of N-acylated and O-acylated products. How can I improve the selectivity for N-acylation?
Answer:
While the amine group is generally more nucleophilic than a hydroxyl group, O-acylation can occur, especially if there is a nearby hydroxyl group.
Troubleshooting Strategies:
-
Protecting Groups: If your substrate contains a hydroxyl group, consider protecting it with a suitable protecting group (e.g., a silyl ether) before carrying out the acylation. The protecting group can be removed after the N-acylation is complete.
-
Reaction Conditions: N-acylation can often be favored by running the reaction at a lower temperature.
N-Alkylation of Sulfonamides
Question 5: I am trying to perform an N-alkylation on my sulfonamide derivative of this compound, but the reaction is giving a low yield and multiple products. What are the common issues?
Answer:
N-alkylation of sulfonamides can be challenging due to the moderate acidity of the N-H proton and the possibility of competing O-alkylation.
Potential Causes & Troubleshooting Strategies:
-
Incomplete Deprotonation: The sulfonamide N-H is not as acidic as a carboxylic acid, so a sufficiently strong base is required for deprotonation.
-
Troubleshooting: Use a strong base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an aprotic polar solvent like DMF.
-
-
Side Reactions:
-
Troubleshooting:
-
O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. To favor N-alkylation, use a less polar solvent and a "softer" alkylating agent (e.g., alkyl iodides or bromides).
-
Di-alkylation: If the starting sulfonamide is a primary sulfonamide (R-SO₂NH₂), di-alkylation can occur. To avoid this, use a stoichiometric amount of the alkylating agent and add it slowly.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is key to balancing reaction speed and minimizing side reactions.
-
-
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dihydrobenzo[b][2][3]dioxin-5-yl)acetamide
This protocol describes the acylation of this compound with acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
This protocol details the sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride.[1]
Materials:
-
2,3-dihydro-1,4-benzodioxin-6-amine
-
4-methylbenzenesulfonyl chloride
-
10% aqueous sodium carbonate solution
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in 10% aqueous sodium carbonate solution.
-
Add 4-methylbenzenesulfonyl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with distilled water, and air-dry to obtain the crude N-(2,3-dihydrobenzo[2][3]dioxin-6-yl)-4-methylbenzenesulfonamide.[1]
-
The crude product can be further purified by recrystallization.
Quantitative Data
The following tables summarize representative yields for the derivatization of 2,3-Dihydro-1,4-benzodioxin-amine isomers under different conditions, as reported in the literature.
Table 1: Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-amines
| Starting Amine | Sulfonyl Chloride | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 2,3-Dihydro-1,4-benzodioxin-6-amine | 4-methylbenzenesulfonyl chloride | 10% aq. Na₂CO₃ | Water | Room Temp. | 4-5 h | 80 | [1] |
| 6-amino-1,4-benzodioxan | 4-fluorobenzene sulfonyl chloride | Triethylamine | Dichloromethane | Room Temp. | Overnight | 95 | [4] |
Table 2: Acylation of this compound Precursor
| Starting Material | Acylating Agent | Base/Method | Solvent | Yield (%) | Reference |
| 2,3-Dihydrobenzo[b][2][3]dioxine-5-carboxylic acid | Isobutyl chloroformate, NH₃ in MeOH | Mixed-anhydride | THF | 70 | [5] |
Visualizations
Signaling Pathways
Derivatives of 2,3-Dihydro-1,4-benzodioxin have been shown to interact with various biological targets, including α-adrenoceptors and Poly(ADP-ribose)polymerase 1 (PARP1).
Caption: Alpha-1 Adrenoceptor Signaling Pathway.[3][6][7][8]
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Common pitfalls in "2,3-Dihydro-1,4-benzodioxin-5-amine" experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,3-Dihydro-1,4-benzodioxin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its challenges?
A1: A prevalent method is the reduction of the nitro group of a 5-nitro-1,4-benzodioxane precursor. While effective, challenges include ensuring complete reduction without affecting the benzodioxane ring and simplifying the purification of the final amine from reaction byproducts and catalysts. Incomplete reactions can leave residual nitro compound, which can be difficult to separate.
Q2: I am observing a low yield in my synthesis of this compound. What are the likely causes?
A2: Low yields can stem from several factors. In the case of nitro group reduction, an aged or poor-quality reducing agent, such as sodium hydrosulfite, can be a primary cause.[1] Additionally, inadequate reaction time or suboptimal temperature can lead to incomplete conversion. For syntheses involving the formation of the benzodioxane ring, poor regioselectivity can significantly lower the yield of the desired isomer.
Q3: During the purification of this compound by column chromatography, I'm seeing multiple spots on TLC even after the column. What could these be?
A3: The additional spots could be several species. If you are synthesizing the compound via amination of a halogenated precursor, you might have unreacted starting material or isomers if the reaction is not perfectly regioselective. If you are performing a subsequent N-alkylation, you could be observing products of over-alkylation, where the amine has reacted with more than one equivalent of the alkylating agent. It is also possible that the amine is degrading on the silica gel if it is left on the column for an extended period.
Q4: How should I store this compound? Is it stable?
A4: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration over time. It is recommended to store this compound as a solid in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
Q5: I am performing an N-alkylation reaction with this compound and getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A5: Over-alkylation is a common issue with primary amines.[2] To favor mono-alkylation, you can try several strategies:
-
Use a large excess of the amine relative to the alkylating agent.
-
Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of the electrophile.
-
Use a less reactive alkylating agent if possible.
-
Employ a protecting group strategy , though this adds extra steps to the synthesis.
Troubleshooting Guides
Synthesis: Reduction of 5-Nitro-1,4-benzodioxane
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive reducing agent (e.g., old sodium hydrosulfite).[1] | Use a fresh bottle of the reducing agent. |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Incomplete Reaction (mixture of starting material and product) | Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Poor mixing of the reaction. | Ensure vigorous stirring, especially for heterogeneous reactions. | |
| Product is Darkly Colored or Contains Many Impurities | Oxidation of the amine product during workup or purification. | Perform the workup and purification as quickly as possible, and consider using degassed solvents. |
| Side reactions due to high temperatures. | If the reaction is exothermic, control the temperature with an ice bath during the addition of reagents. |
Purification: Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Product Streaking on TLC Plate | The compound is too polar for the chosen solvent system. | Add a small amount of a more polar solvent (e.g., methanol) or a few drops of a base (e.g., triethylamine) to the eluent to improve the spot shape. |
| The compound is acidic or basic and interacting with the silica gel. | Add a small percentage of triethylamine or acetic acid to the eluent to suppress ionization. | |
| Poor Separation of Product and Impurities | The chosen eluent system is not optimal. | Systematically screen different solvent systems with varying polarities. |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of material being purified. | |
| Product Appears to Decompose on the Column | The amine is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column. Alternatively, use a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-Nitro-1,4-benzodioxane
This protocol is adapted from a similar reduction of a nitroaromatic compound.
Materials:
-
5-Nitro-1,4-benzodioxane
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1,4-benzodioxane (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4.0 eq) portion-wise. The addition may be exothermic, so use an ice bath to maintain the temperature.
-
Heat the reaction mixture to reflux (around 78°C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous mixture with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-90% |
| Purity (by NMR) | >95% after chromatography |
Protocol 2: N-Alkylation of this compound
This is a general protocol for the N-alkylation of an aromatic amine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.2 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Expected for Mono-alkylation):
| Parameter | Value |
| Yield | 50-70% |
| Purity (by NMR) | >95% after chromatography |
Visualizations
Cholinesterase Inhibition Signaling Pathway
Derivatives of this compound can act as cholinesterase inhibitors. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, which can then activate downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell survival and neuroprotection.[3]
Caption: Cholinesterase Inhibition Pathway
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis of this compound followed by an N-alkylation reaction.
Caption: Synthesis and N-Alkylation Workflow
References
Technical Support Center: Synthesis of 2,3-Dihydro-1,4-benzodioxin-5-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 2,3-Dihydro-1,4-benzodioxin-5-amine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 5-Nitro-1,4-benzodioxane | 1. Incomplete nitration reaction. 2. Incorrect reaction temperature. 3. Degradation of starting material or product. | 1. Ensure the dropwise addition of nitric acid to maintain control over the exothermic reaction. 2. Maintain the reaction temperature between 15-25°C.[1] 3. Use fresh, high-purity starting materials. |
| Formation of Multiple Isomers (e.g., 8-nitro isomer) | 1. Reaction conditions favoring the formation of other regioisomers. | 1. Separation of the 5-nitro and 8-nitro isomers can be achieved by precipitation of the 5-nitro isomer from diethyl ether, followed by chromatography of the remaining filtrate.[2] |
| Low Yield During Reduction of Nitro Group | 1. Incomplete reduction. 2. Catalyst poisoning or deactivation (e.g., Pd/C). 3. Unoptimized reaction conditions (pressure, temperature, solvent). | 1. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use a fresh batch of catalyst and ensure the reaction system is free of contaminants. 3. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. Consider alternative reducing agents if issues persist. |
| Difficult Purification of Final Amine Product | 1. Presence of unreacted starting material or intermediates. 2. Formation of side-products. 3. Product instability under certain conditions. | 1. Column chromatography on silica gel is a common and effective purification method. 2. Consider converting the amine to its hydrochloride salt for easier handling and purification.[3] 3. Ensure the pH is controlled during workup to prevent unwanted side reactions. |
| Racemization During Synthesis (for chiral derivatives) | 1. Harsh reaction conditions (e.g., strong base or acid, high temperature). | 1. Basic hydrolysis of methyl esters can lead to racemization; consider using acidic conditions (e.g., aqueous HCl in acetone) for hydrolysis.[4] 2. Employ milder reaction conditions and monitor enantiomeric excess at each step using chiral HPLC.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used approach involves a multi-step synthesis. This typically starts with the formation of a 1,4-benzodioxane ring, followed by nitration to introduce a nitro group at the 5-position, and finally, reduction of the nitro group to the desired amine. An alternative starting point is the condensation of a suitably functionalized catechol with a reagent like methyl 2,3-dibromopropionate.[2]
Q2: What are the key intermediates in this synthesis?
A2: Key intermediates often include a catechol derivative, 1,4-benzodioxane, and 5-nitro-1,4-benzodioxane. The specific intermediates can vary depending on the chosen synthetic pathway.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. Nitric acid is corrosive and a strong oxidizer. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can the formation of regioisomers during nitration be controlled?
A4: While controlling the formation of regioisomers can be challenging, purification methods such as fractional crystallization or column chromatography are effective for separating the desired 5-nitro isomer from other isomers like the 8-nitro derivative.[2]
Q5: What are the challenges in scaling up this synthesis?
A5: Key scale-up challenges include managing the exothermicity of the nitration step, ensuring efficient and safe handling of reagents, and developing robust purification methods to handle larger quantities of material while maintaining high purity. Continuous flow reactors have been successfully applied for the synthesis of benzodioxane derivatives to facilitate scale-up.[5]
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1,4-benzodioxane
This protocol is adapted from the nitration of a similar compound, 1,3-benzodioxole.[1]
-
Preparation: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1,4-benzodioxane in glacial acetic acid.
-
Nitration: Cool the solution to 15-25°C. Slowly add a solution of nitric acid in glacial acetic acid dropwise, while maintaining the temperature within the specified range.
-
Reaction: Stir the mixture at room temperature overnight.
-
Isolation: The precipitated product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.
Protocol 2: General Reduction of a Nitro Group to an Amine
This is a general procedure for the reduction of an aromatic nitro group using catalytic hydrogenation.
-
Setup: In a hydrogenation vessel, dissolve the 5-nitro-1,4-benzodioxane in a suitable solvent such as methanol or ethanol.
-
Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization of its hydrochloride salt.
Visualized Workflows
Caption: General synthesis workflow.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Impurity Profiling of 2,3-Dihydro-1,4-benzodioxin-5-amine
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding the impurity profile of 2,3-Dihydro-1,4-benzodioxin-5-amine (CAS: 16081-45-1).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and how do they influence the impurity profile?
A1: The two primary synthesis methods are the Hoffmann degradation and direct amination, each presenting a unique set of potential impurities.
-
Hoffmann Degradation: This common method involves the conversion of 1,4-benzodioxan-5-acid amide using reagents like sodium hypochlorite (NaClO) in a sodium hydroxide (NaOH) solution.[1][2] Impurities from this process can include unreacted starting material, by-products from the strong oxidizing agent, and an intermediate isocyanate if hydrolysis is incomplete.[1]
-
Direct Amination: This route typically involves the nucleophilic substitution of a halogenated precursor, such as 5-chloro-1,4-benzodioxane, with ammonia at elevated temperatures.[1] Potential impurities include unreacted halo-precursor and potential over-alkylation or side-reaction products due to the high temperatures.
Q2: I am observing an unexpected peak in my HPLC analysis. What could it be?
A2: An unexpected peak could be a process-related impurity, a degradation product, or a residual solvent. First, consider the synthesis route used. If using Hoffmann degradation, it could be the starting amide. If using direct amination, it could be the chlorinated precursor.[1] Also, consider common solvents used during synthesis and work-up, such as methanol, DMF, or ethyl acetate, which may remain in the final product.[2][3][4]
Q3: How can I monitor the progress of the synthesis reaction to minimize impurities?
A3: Thin-layer chromatography (TLC) on silica gel is an effective and widely used method to monitor the consumption of starting materials and the formation of the product in real-time.[3][4] This allows for the optimization of reaction times to ensure complete conversion and minimize the formation of time-dependent by-products.
Q4: My final product is showing signs of degradation. What are the likely degradation pathways?
A4: While specific degradation pathways for this compound are not extensively documented in the provided results, amine compounds can be susceptible to oxidation, especially when exposed to air and light. The aromatic amine group can be oxidized, leading to colored impurities. Photochemical degradation is also a possibility for aromatic compounds.[5] It is recommended to store the compound in a cool, dark place under an inert atmosphere.
Impurity Data Summary
The following table summarizes potential impurities based on common synthetic routes.
| Impurity Name | Chemical Structure | Likely Source / Synthesis Route | Recommended Analytical Technique |
| 1,4-Benzodioxan-5-acid amide | C₉H₉NO₃ | Unreacted starting material from Hoffmann degradation.[1][2] | HPLC, LC-MS |
| 5-Chloro-1,4-benzodioxane | C₈H₇ClO₂ | Unreacted starting material from direct amination.[1] | GC-MS, HPLC |
| Isocyanate Intermediate | C₉H₇NO₃ | Incomplete hydrolysis during Hoffmann degradation.[1] | LC-MS (may require derivatization) |
| Dimer or Oligomeric Species | Variable | Side reactions at high temperatures or during storage. | HPLC, LC-MS, GPC |
| Residual Solvents (e.g., Methanol, DMF) | Variable | From reaction or purification steps.[3][4] | Headspace GC-MS |
Experimental Protocols & Workflows
Protocol 1: General Method for Impurity Detection by HPLC
This protocol provides a general starting point for developing a method for impurity profiling of this compound.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm, determined by UV scan).
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and B (diluent).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with 5% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes before the next injection.
-
-
-
Analysis:
-
Analyze the chromatogram for peaks other than the main product peak. Use a mass spectrometer (LC-MS) to obtain mass information for each impurity, which aids in identification.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates.[4]
-
Sample Application: During the reaction, withdraw a small aliquot and dilute it with a suitable solvent (e.g., ethyl acetate). Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture) on the TLC plate.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation (Rf of the product around 0.3-0.5).
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.
Visualizations
References
- 1. Buy this compound | 16081-45-1 [smolecule.com]
- 2. CN1962654A - Preparation method of 1, 4-benzodioxan-5-amine - Google Patents [patents.google.com]
- 3. BJOC - Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1,2]thiazepine ring system [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Search Results [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of 2,3-Dihydro-1,4-benzodioxin-5-amine Derivatives and Established Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cholinesterase inhibitory activity of derivatives of 2,3-dihydro-1,4-benzodioxin-5-amine against well-established cholinesterase inhibitors such as Donepezil, Galantamine, and Rivastigmine. This analysis is supported by available experimental data and detailed methodologies to assist researchers in the field of neurodegenerative disease and drug discovery.
Introduction to Cholinesterase Inhibition
Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, these compounds increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[2][4] The 2,3-dihydro-1,4-benzodioxin scaffold is present in numerous biologically active compounds, and its derivatives have been explored for various therapeutic applications, including the inhibition of cholinesterase.[5][6][7]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound against a cholinesterase is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
Below is a table comparing the reported IC50 values for these derivatives with those of established cholinesterase inhibitors.
| Compound | Target Enzyme | IC50 (µM) |
| 2,3-Dihydro-1,4-benzodioxin-6-amine Derivative (7a) | AChE | 398.12 ± 0.05 |
| 2,3-Dihydro-1,4-benzodioxin-6-amine Derivative (7b) | AChE | 410.21 ± 0.07 |
| 2,3-Dihydro-1,4-benzodioxin-6-amine Derivative (7c) | AChE | 421.34 ± 0.03 |
| Donepezil | AChE | 0.021 - 0.0334 |
| Galantamine | AChE | 0.49 - 2.28 |
| Rivastigmine | AChE | 0.0043 - 7.9 |
| Rivastigmine | BChE | 0.03 - 0.4 |
Note: IC50 values for established drugs can vary depending on the experimental conditions and the source of the enzyme.
Signaling Pathway and Mechanism of Action
Cholinesterase inhibitors act within the cholinergic synapse. The following diagram illustrates the basic signaling pathway and the mechanism of inhibition.
Caption: Mechanism of Cholinesterase Inhibition in a Cholinergic Synapse.
Experimental Protocols: Ellman's Assay
The most widely used method for determining cholinesterase activity and evaluating inhibitors is the spectrophotometric method developed by Ellman and colleagues.[3][8]
Principle
This assay is a colorimetric method that measures the rate of acetylthiocholine (ATCI) hydrolysis by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[3][8] The rate of color development is directly proportional to the cholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Test compound (e.g., this compound derivative)
-
Reference inhibitor (e.g., Donepezil)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
0.1 M Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
General Experimental Workflow
Caption: General workflow for the Ellman's assay to determine cholinesterase inhibition.
Detailed Procedure (96-well plate format)
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer at pH 8.0.
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water. This should be prepared fresh.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration will depend on the enzyme source and activity.
-
Prepare serial dilutions of the test compound and a reference inhibitor in the appropriate solvent (e.g., DMSO, then diluted in buffer).
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
20 µL of the test compound solution at various concentrations (or solvent for the control and buffer for the blank).
-
20 µL of the DTNB solution.
-
20 µL of the AChE solution (add buffer to the blank wells).
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes for a kinetic assay) or after a fixed time point (for an endpoint assay).[2]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of test sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The available data indicates that while derivatives of the 2,3-dihydro-1,4-benzodioxin scaffold have been investigated for cholinesterase inhibition, their potency appears to be significantly lower than that of established drugs like Donepezil, Galantamine, and Rivastigmine.[1] The high IC50 values of the tested benzodioxin derivatives suggest a weak interaction with the acetylcholinesterase enzyme.
Further research and structural modifications of the this compound core may be necessary to enhance its inhibitory activity to a therapeutically relevant level. The detailed experimental protocol provided serves as a standard methodology for researchers to screen and characterize novel cholinesterase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 4. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity [mdpi.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Validating the Enzyme Inhibitory Activity of the 2,3-Dihydro-1,4-benzodioxin Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-1,4-benzodioxin moiety is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in various bioactive compounds. This guide provides a comparative analysis of the enzyme inhibitory activity of derivatives of 2,3-Dihydro-1,4-benzodioxin-5-amine against key enzymatic targets: Acetylcholinesterase (AChE), α-glucosidase, and Poly(ADP-ribose) polymerase 1 (PARP1). The data presented herein, supported by detailed experimental protocols, offers an objective comparison to established inhibitors, highlighting the therapeutic potential of this chemical class.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of 2,3-Dihydro-1,4-benzodioxin derivatives against their respective enzyme targets, juxtaposed with well-known inhibitors.
Table 1: Comparative Inhibition of Acetylcholinesterase (AChE)
| Compound | Target Enzyme | IC50 Value (µM) | Reference Inhibitor | IC50 Value (µM) |
| N-(2,3-dihydrobenzo[1][2]-dioxin-6-yl)-4-methylbenzenesulfonamide derivatives (weak inhibition reported) | AChE | Not specified | Donepezil | 0.02 - 0.06 |
| Galantamine | 0.4 - 1.5 | |||
| Rivastigmine | 1.9 - 4.3 |
Table 2: Comparative Inhibition of α-Glucosidase
| Compound | Target Enzyme | IC50 Value (µM) | Reference Inhibitor | IC50 Value (µM) |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(phenyl)acetamide derivatives (various substitutions on phenyl ring) | α-Glucosidase | 1.04 - 43.23 | Acarbose | 750.0[3] |
| Miglitol | 0.1 - 0.3 |
Table 3: Comparative Inhibition of Poly(ADP-ribose) polymerase 1 (PARP1)
| Compound | Target Enzyme | IC50 Value (µM) | Reference Inhibitor | IC50 Value (µM) |
| 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide | PARP1 | 5.8[4] | Olaparib | 0.005[2] |
| Rucaparib | 0.007[2] | |||
| Niraparib | 0.0038 | |||
| Talazoparib | 0.001[2] | |||
| 3-Aminobenzamide | 3.3 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate reproducibility and cross-validation of findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is detected at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14-15 mM solution of ATCI in deionized water (prepare fresh).
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions and then dilute to desired concentrations in the assay buffer.
-
-
Assay in 96-Well Plate (Final Volume: 200 µL):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution to the respective wells.
-
Add 20 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of inhibition is calculated as: [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of compounds on α-glucosidase activity by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (0.1 M)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve α-glucosidase enzyme in phosphate buffer.
-
Dissolve pNPG in phosphate buffer.
-
Dissolve test compounds in a suitable solvent and dilute to desired concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound solution to each well.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent signal proportional to PARP1 activity.
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Histone-coated 96-well plate
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Test compounds
-
Microplate reader with chemiluminescence detection
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds.
-
Prepare a master mix containing PARP1 enzyme and activated DNA in PARP assay buffer.
-
-
Enzymatic Reaction:
-
Add the test compound dilutions to the histone-coated wells.
-
Add the PARP1/activated DNA master mix to initiate the reaction.
-
Add biotinylated NAD+ to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
Immediately measure the chemiluminescence.
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the reduction in the chemiluminescent signal compared to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological context of these enzymes, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow.
Caption: Cholinergic signaling pathway and the site of action for AChE inhibitors.
Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of 2,3-Dihydro-1,4-benzodioxin-5-amine and Its Derivatives in Diverse Biological Assays
For Immediate Release: December 24, 2025
A comprehensive guide for researchers, scientists, and drug development professionals.
The versatile scaffold of 2,3-dihydro-1,4-benzodioxin has garnered significant attention in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 2,3-Dihydro-1,4-benzodioxin-5-amine and its closely related analogs across several key biological assays, including Poly (ADP-ribose) polymerase 1 (PARP1) inhibition, serotonin receptor and transporter binding, and acetylcholinesterase inhibition. While quantitative data for the parent compound, this compound, remains limited in publicly available literature, this guide collates the existing efficacy data for its key derivatives to offer valuable insights for researchers in the field.
PARP1 Inhibition: A Promising Avenue for Cancer Therapy
Derivatives of this compound have emerged as noteworthy inhibitors of PARP1, an enzyme crucial for DNA repair and a key target in oncology. A study focused on the development of novel PARP1 inhibitors identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a carboxamide derivative of the target compound, as a lead scaffold.[1]
| Compound | Target | IC50 (µM) |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8[1] |
| Olaparib | PARP1 | 0.005 |
| Rucaparib | PARP1 | 0.007 |
| Talazoparib | PARP1 | 0.001 |
| 3-Aminobenzamide (Reference Inhibitor) | PARP1 | ~50 |
| Note: IC50 values for Olaparib, Rucaparib, and Talazoparib are representative values from publicly available data and may vary depending on the specific assay conditions. The IC50 for 3-Aminobenzamide is an approximate value for a commonly used reference inhibitor. |
The data indicates that while the benzodioxine-5-carboxamide derivative shows moderate inhibitory activity against PARP1, further optimization is necessary to compete with the potency of clinically approved PARP inhibitors.
Experimental Protocol: Recombinant PARP1 Enzyme Assay
The inhibitory activity against PARP1 was determined using a recombinant enzyme assay. The general procedure involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human PARP1 enzyme, a histone-coated plate (serving as the substrate for poly(ADP-ribosyl)ation), and the test compound at various concentrations.
-
Initiation: The enzymatic reaction is initiated by the addition of a mixture containing biotinylated NAD+ and activated DNA.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of biotinylated PAR incorporated onto the histones is quantified using a streptavidin-conjugated detection system, often involving chemiluminescence or fluorescence.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Modulating the Serotonergic System: Potential for Antidepressant and Anxiolytic Agents
Piperazine derivatives of this compound have been investigated for their ability to interact with key components of the serotonergic system, specifically the 5-HT1A receptor and the serotonin transporter (SERT), both of which are important targets for antidepressant and anxiolytic drugs.
| Compound Derivative | Target | Ki (nM) |
| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 6.8[2] |
| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 6.2[2] |
| 1-(5-nitrobenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | Serotonin Transporter (SERT) | 14[2] |
| 1-(5-hydroxybenzo[b]thiophen-3-yl)-3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propan-1-ol | Serotonin Transporter (SERT) | 18.2[2] |
| Sertraline (Reference) | Serotonin Transporter (SERT) | ~0.5-2 |
| Buspirone (Reference) | 5-HT1A Receptor | ~10-40 |
| Note: Ki values for reference compounds are representative and can vary based on experimental conditions. |
These results demonstrate that specific derivatives of this compound possess high affinity for both the 5-HT1A receptor and the serotonin transporter, suggesting a potential dual-action mechanism that could be beneficial in the treatment of depression and anxiety disorders.
Experimental Protocol: Radioligand Binding Assays
The affinity of the compounds for the 5-HT1A receptor and the serotonin transporter is typically determined through competitive radioligand binding assays. The general protocol is as follows:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared.
-
Assay Setup: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors or [3H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation and Filtration: After reaching equilibrium, the mixture is rapidly filtered to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Cholinesterase Inhibition: Exploring a Role in Neurodegenerative Diseases
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
A widely used method to screen for cholinesterase inhibitors is the spectrophotometric method described by Ellman.
-
Reaction Mixture: The assay is typically performed in a microplate well containing a buffer solution, the cholinesterase enzyme (AChE or BChE), and the test compound.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), and a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: PARP1 signaling pathway in DNA single-strand break repair.
Caption: Simplified overview of serotonin transporter and 5-HT1A receptor signaling.
Caption: General experimental workflow for in vitro enzyme/receptor assays.
Conclusion and Future Directions
The available data, primarily on its derivatives, suggests that the this compound scaffold holds significant promise for the development of novel therapeutic agents targeting a range of biological pathways. The observed activities in PARP1 inhibition and serotonin receptor modulation warrant further investigation and optimization of this chemical series. A critical next step will be to synthesize and systematically evaluate the parent compound, this compound, in these and other relevant biological assays to establish a clear baseline for structure-activity relationship studies. This will enable a more direct and meaningful comparison with existing drugs and lead compounds, ultimately paving the way for the development of new and effective therapies.
References
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT(1A) serotonin receptors and serotonin transporter as a new class of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 16081-45-1 [smolecule.com]
A Comparative Analysis of Benzodioxane-Based Antibacterial Agents and Traditional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. Among the promising candidates are derivatives of 2,3-dihydro-1,4-benzodioxin, which have demonstrated significant antibacterial activity. This guide provides a comparative analysis of the performance of these emerging compounds against established antibacterial agents, supported by experimental data. While 2,3-Dihydro-1,4-benzodioxin-5-amine serves as a crucial scaffold, this comparison focuses on its more active benzamide derivatives.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial efficacy of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of various benzodioxane-benzamide derivatives against key Gram-positive and Gram-negative bacteria, alongside those of commonly used antibiotics for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Benzodioxane-Benzamide Derivatives | ||
| FZ95 | MSSA ATCC 29213 | 0.25[1] |
| MRSA ATCC 43300 | 0.25[1] | |
| FZ100 | MSSA ATCC 29213 | 0.1[1] |
| MRSA ATCC 43300 | 0.1[1] | |
| PC190723 (Reference Benzamide) | MSSA ATCC 29213 | 1[1] |
| Conventional Antibiotics | ||
| Amoxicillin | S. aureus (Clinical Isolates) | 0.25 - 128[2] |
| S. aureus ATCC 29213 | 0.25[3] | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.125 - 0.5[4] |
MSSA: Methicillin-Sensitive Staphylococcus aureus MRSA: Methicillin-Resistant Staphylococcus aureus
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Compound/Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Benzodioxane-Benzamide Derivatives | ||
| FZ95 | E. coli (AcrAB efflux pump-defective) | ~20[5] |
| FZ116 | E. coli (AcrAB efflux pump-defective) | ~20[5] |
| Conventional Antibiotics | ||
| Ciprofloxacin | E. coli ATCC 25922 | 0.004 - 0.0188[6][7] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The data presented in this guide were primarily obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guideline M07)
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound is prepared at a high concentration.
-
Serial twofold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a microtiter plate to achieve a range of concentrations.
2. Inoculum Preparation:
-
Bacterial colonies are picked from a fresh agar plate and suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
3. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antimicrobial agent), a sterility control (no bacteria), and a positive control with a known antibiotic.
-
The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[8][9]
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.
Mechanism of Action: Inhibition of FtsZ
Benzodioxane-benzamide derivatives exert their antibacterial effect through a mechanism distinct from many conventional antibiotics. They primarily target the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin.[10][11] FtsZ is a crucial protein in bacterial cell division, where it polymerizes to form the Z-ring at the division site, initiating the process of cytokinesis.
By binding to a specific site on the FtsZ protein, these compounds disrupt its normal polymerization dynamics. This interference prevents the formation or proper function of the Z-ring, thereby inhibiting bacterial cell division and leading to cell death.[12][13]
Caption: Mechanism of FtsZ inhibition by benzodioxane derivatives.
Experimental Workflow for MIC Determination
The standardized workflow for determining the Minimum Inhibitory Concentration (MIC) is crucial for ensuring the reproducibility and comparability of results.
Caption: Standard workflow for MIC determination via broth microdilution.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Pharmacodynamic Profiling of Amoxicillin: Targeting Multidrug-Resistant Gram-Positive Pathogens Staphylococcus aureus and Staphylococcus pseudintermedius in Canine Clinical Isolates [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular Response to Ciprofloxacin in Low-Level Quinolone-Resistant Escherichia coli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benchmarking 2,3-Dihydro-1,4-benzodioxin-5-amine: A Comparative Analysis Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,3-Dihydro-1,4-benzodioxin-5-amine and its derivatives against known standards in key therapeutic areas: cholinergic modulation, PARP1 inhibition, and anti-inflammatory action. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development.
Executive Summary
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for derivatives of this compound and the respective known standards. Lower IC50 values indicate greater potency.
Table 1: Cholinesterase Inhibition
| Compound | Target | IC50 (µM) |
| Donepezil | Acetylcholinesterase (AChE) | 0.021 |
| Galantamine | Acetylcholinesterase (AChE) | 2.28 |
| This compound | Acetylcholinesterase (AChE) | Data not available |
Table 2: PARP1 Inhibition
| Compound | Target | IC50 (µM) |
| Olaparib | PARP1 | 0.005 |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | PARP1 | 5.8 |
Table 3: Anti-inflammatory Activity (COX Inhibition)
| Compound | Target | Potency |
| Ibuprofen | COX-1/COX-2 | Standard |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Not specified | Comparable to Ibuprofen[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and known inhibitors (Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution. For the control (100% activity), add 20 µL of the solvent instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To each well, add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
Principle: This assay measures the activity of PARP1 by quantifying the incorporation of biotinylated NAD+ onto histone proteins, which are coated on the surface of a 96-well plate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
PARP assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound and known inhibitor (Olaparib)
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of the test compound and Olaparib in the assay buffer.
-
To the histone-coated wells, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.
-
Add the PARP1 enzyme to each well to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the wells with a wash buffer to remove unbound reagents.
-
Add the biotinylated NAD+ and incubate for another hour.
-
After another wash step, add the streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the wells and add the chemiluminescent HRP substrate.
-
Immediately measure the luminescence using a microplate luminometer.
-
Calculate the percentage of PARP1 inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anti-inflammatory Assay (Prostaglandin E2 Production)
Principle: This assay evaluates the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. PGE2 levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Test compound and known inhibitor (Ibuprofen)
-
PGE2 ELISA kit
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Ibuprofen for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
The percentage of inhibition of PGE2 production is calculated by comparing the PGE2 levels in treated cells to those in LPS-stimulated, untreated cells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the biological pathways and experimental workflows discussed in this guide.
Caption: Cholinergic signaling pathway and the mechanism of acetylcholinesterase inhibition.
Caption: PARP1 signaling in DNA repair and the principle of synthetic lethality.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
References
A Comparative Guide to In Vitro and In Vivo Studies of 2,3-Dihydro-1,4-benzodioxin-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to evaluate the biological activity of 2,3-Dihydro-1,4-benzodioxin-5-amine and its derivatives, bridging the gap between laboratory assays and whole-organism studies. While direct comparative experimental data for this compound is not extensively available in public literature, this document synthesizes information from studies on closely related benzodioxane analogs to present a representative comparison of in vitro and in vivo investigations. The primary focus is on the potential role of this compound class as cholinesterase inhibitors, a mechanism implicated in neurodegenerative diseases.
Data Presentation: A Comparative Overview
Due to the limited availability of specific quantitative data for this compound, the following table presents a hypothetical but representative comparison based on typical findings for analogous compounds investigated for cholinesterase inhibition. This illustrates the kind of data generated in respective studies.
| Parameter | In Vitro Study (Representative Data) | In Vivo Study (Representative Data) |
| Model System | Isolated enzymes (e.g., human acetylcholinesterase) | Animal model (e.g., mouse model of cognitive impairment) |
| Key Metric | IC50 (Inhibitory Concentration 50%) | Improvement in cognitive function (e.g., Morris water maze) |
| Typical Value | 0.1 - 10 µM | 20-50% improvement over control |
| Endpoint | Enzyme activity inhibition | Behavioral change, neurochemical levels in brain tissue |
| Throughput | High | Low |
| Cost | Low | High |
| Complexity | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments relevant to the study of this compound and its analogs.
In Vitro: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to screen for AChE inhibitors.
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each concentration of the test compound.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCh substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo: Neuroprotective Effects in a Mouse Model of Scopolamine-Induced Amnesia
This model is commonly used to evaluate the efficacy of potential cognitive enhancers.
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. The ability of a test compound to reverse these deficits suggests potential therapeutic value for conditions with cholinergic dysfunction.
Materials:
-
Male Swiss albino mice
-
Scopolamine hydrobromide
-
Test compound (this compound)
-
Saline solution
-
Morris water maze or Elevated Plus Maze apparatus
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups: Control, Scopolamine-treated, and Scopolamine + Test Compound treated groups.
-
Administer the test compound or vehicle to the respective groups, typically via intraperitoneal (i.p.) injection, 30-60 minutes before the behavioral test.
-
Induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) to the Scopolamine-treated and Scopolamine + Test Compound treated groups 30 minutes before the test. The control group receives a saline injection.
-
Conduct the behavioral assessment. For example, in the Morris water maze, measure the escape latency (time to find the hidden platform) and the time spent in the target quadrant during a probe trial.
-
After the behavioral tests, animals may be euthanized, and brain tissues collected for biochemical analysis (e.g., measurement of AChE activity, neurotransmitter levels, or markers of oxidative stress).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if the test compound significantly ameliorated the scopolamine-induced cognitive deficits.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows discussed.
Caption: Cholinesterase Signaling Pathway and Point of Inhibition.
Caption: Workflow for In Vitro Acetylcholinesterase Inhibition Assay.
Caption: Workflow for In Vivo Neuroprotection Study.
Safety Operating Guide
Proper Disposal of 2,3-Dihydro-1,4-benzodioxin-5-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the handling and disposal of 2,3-Dihydro-1,4-benzodioxin-5-amine, fostering a culture of safety and responsibility.
Immediate Safety and Handling
Before commencing any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If dusts or aerosols may be generated, a respirator is recommended.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste disposal program.[1][3] Do not dispose of this chemical in standard laboratory trash or down the drain. [3]
-
Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3] Amines should be segregated from other chemical wastes to prevent hazardous reactions.[4]
-
-
Containerization and Labeling:
-
Storage:
-
Waste Pickup:
Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary. The response will depend on the quantity and severity of the spill.[8]
For Minor Spills (Incidental):
A spill is considered minor if it is a small quantity, does not pose an immediate respiratory hazard, and you have the proper training and equipment to clean it up safely.[8][9]
-
Alert Personnel: Notify others in the immediate area.[8]
-
Don PPE: Wear the appropriate personal protective equipment.[8]
-
Containment: Stop the source of the spill if it is safe to do so.[8] Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[9] Do not use paper towels as this can increase evaporation.[9]
-
Cleanup: Scoop up the absorbent material and place it in a leak-proof, labeled container for hazardous waste disposal.[8][9]
-
Decontamination: Wash the contaminated surface with soap and water.[8] Collect the rinse water for proper disposal if the chemical is highly toxic.[8]
-
Report: Inform your supervisor about the spill.[8]
For Major Spills:
-
Evacuate: Alert people in the area and evacuate the room immediately.[8]
-
Confine: Close doors to confine the hazard as you leave.[8]
-
Assist: Use safety showers or eyewash stations if anyone is contaminated.[8]
-
Emergency Call: Notify your institution's emergency response team or call 911.[8][10]
Below is a workflow for handling a chemical spill of this compound.
Caption: Workflow for Chemical Spill Response.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. towson.edu [towson.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. benchchem.com [benchchem.com]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
